Product packaging for 2-Bromo-4,5-difluorobenzaldehyde(Cat. No.:CAS No. 476620-54-9)

2-Bromo-4,5-difluorobenzaldehyde

Cat. No.: B1343038
CAS No.: 476620-54-9
M. Wt: 221 g/mol
InChI Key: ZHSZEWFWVDLMDL-UHFFFAOYSA-N
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Description

2-bromo-4,5-difluorobenzaldehyde is a versatile aromatic aldehyde that serves as a high-value building block in advanced organic synthesis. Its molecular structure, incorporating both bromo and fluoro substituents, makes it a critical intermediate for constructing complex molecules, particularly in pharmaceutical research and development. This compound is employed as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) for potential therapeutic agents, including those with anti-inflammatory, antiviral, or anticancer properties . The aldehyde group provides a reactive handle for further chemical transformations, such as the Corey-Chaykovsky reaction for epoxide formation, while the halogen atoms allow for subsequent cross-coupling reactions to introduce structural diversity . In agrochemical research, this compound is utilized to create complex molecules for herbicides and pesticides, leveraging its difluoro and bromo substituents to fine-tune the properties of the target molecules . Its application extends to material science, where it is used in the development of specialty chemicals and advanced materials . This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only ; it is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF2O B1343038 2-Bromo-4,5-difluorobenzaldehyde CAS No. 476620-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSZEWFWVDLMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619097
Record name 2-Bromo-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476620-54-9
Record name 2-Bromo-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde (C₇H₃BrF₂O): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-4,5-difluorobenzaldehyde is a strategically-functionalized aromatic aldehyde that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its molecular architecture, featuring three distinct and orthogonally reactive sites—an aldehyde, an aryl bromide, and a difluorinated phenyl ring—provides chemists with a versatile platform for constructing complex molecular entities. This guide offers an in-depth examination of its physicochemical properties, outlines a representative synthetic protocol, explores its multifaceted reactivity, and highlights its application in advanced drug discovery programs, such as the development of novel protein degraders. The insights provided herein are intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for chemical innovation.

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of drug discovery, the incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles. Fluorine substitution can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. This compound capitalizes on this principle, presenting a trifunctional scaffold that is primed for sequential, selective chemical modifications. The vicinal difluoro motif, coupled with a bromine atom suitable for cross-coupling, makes this reagent an invaluable intermediate for accessing novel chemical space. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where precise structural control is paramount.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and analytical characteristics is fundamental to its effective use.

Key Physicochemical Properties

The primary identifiers and properties of this compound are summarized below for quick reference. It is typically supplied as a solid with high purity, requiring standard laboratory storage conditions.[1][2]

PropertyValueSource(s)
Chemical Formula C₇H₃BrF₂O[1][3][4]
Molecular Weight 221.00 g/mol [1][5]
CAS Number 476620-54-9[1][3][4]
Appearance Solid
Typical Purity ≥95 - 98%[1][3]
Storage Room temperature, in a dry, dark place[1][2]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals. The aldehyde proton (-CHO) would appear as a singlet or a finely coupled multiplet in the downfield region (δ 9.8–10.2 ppm). The two aromatic protons would appear as doublets of doublets in the aromatic region (δ 7.0–8.0 ppm), with couplings to each other (ortho-coupling) and to the fluorine atoms.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display 7 unique carbon signals. The carbonyl carbon of the aldehyde is the most downfield, typically δ > 185 ppm. The four aromatic carbons attached to fluorine or bromine will exhibit characteristic C-F and C-Br coupling constants and shifts, while the two carbons attached to hydrogen will appear in the standard aromatic region (δ 110-140 ppm).

  • IR (ATR, cm⁻¹): The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching vibration around 1690-1710 cm⁻¹. Other significant peaks would include aromatic C-H stretching (~3100 cm⁻¹), aldehyde C-H stretching (~2850 and ~2750 cm⁻¹), and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with peaks appearing at m/z 220 and 222.

Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of a suitable precursor. A logical and industrially viable approach is the electrophilic aromatic substitution of 3,4-difluorobenzaldehyde.

Representative Synthetic Workflow

The workflow involves the direct bromination of the starting material under acidic conditions. The aldehyde group is a meta-director, while the fluorine atoms are ortho-, para-directors. The regiochemical outcome is a result of the interplay between these directing effects, leading to bromination at the 2-position, which is ortho to the aldehyde and ortho to the 4-fluoro substituent.

G cluster_0 Synthesis Workflow A Start: 3,4-Difluorobenzaldehyde C Electrophilic Aromatic Substitution A->C B Brominating Agent (e.g., Br₂) + Acid Catalyst (e.g., H₂SO₄) B->C D Reaction Quench (e.g., Ice Water, Na₂SO₃) C->D E Workup: Extraction with Organic Solvent D->E F Purification: Column Chromatography E->F G Product: this compound F->G

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from general procedures for the bromination of activated aromatic compounds.[6]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr gas), dissolve 3,4-difluorobenzaldehyde (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane at 0 °C.

  • Bromination: Add a solution of bromine (1.05 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The slow, cooled addition controls the exothermic reaction and minimizes the formation of poly-brominated side products. The acid catalyst polarizes the Br-Br bond, generating the electrophilic "Br⁺" species required for the substitution.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water containing a reducing agent like sodium sulfite or sodium thiosulfate to neutralize any excess bromine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain the final product.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its three distinct reactive handles, which can be addressed with high selectivity.

G cluster_reactions Reaction Pathways A This compound Aldehyde (-CHO) Aryl Bromide (C-Br) Difluoro Ring R1 Reductive Amination Wittig Reaction Condensation A:f1->R1 Aldehyde Chemistry R2 Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination A:f2->R2 Cross-Coupling R3 Nucleophilic Aromatic Substitution (SNAr) A:f3->R3 Ring Functionalization

Caption: The three primary reactivity hubs of this compound.

The Aldehyde Moiety

The aldehyde group is a versatile functional group that serves as an electrophilic site for a wide array of transformations, including:

  • Reductive Amination: To form substituted benzylamines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes.

  • Condensation Reactions: With active methylene compounds to build larger carbon skeletons.[7]

  • Oxidation/Reduction: To form the corresponding carboxylic acid or benzyl alcohol.

The Aryl Bromide: A Gateway for Cross-Coupling

The carbon-bromine bond is the most common site for derivatization, primarily through palladium-catalyzed cross-coupling reactions.[7] This allows for the precise installation of diverse carbon and heteroatom substituents, a cornerstone of modern pharmaceutical synthesis.[8][9] Key examples include:

  • Suzuki-Miyaura Coupling: With boronic acids/esters to form biaryl structures.

  • Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: With amines to form aniline derivatives.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it an exceptionally valuable building block for synthesizing complex, biologically active molecules.[10][11] The difluoro substitution pattern is particularly sought after for its ability to block metabolic oxidation sites and modulate the electronics of the aromatic ring, often enhancing binding interactions with protein targets.[12][13] Its utility is especially pronounced in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and, as noted, components of PROTACs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the primary application of this building block, the following is a self-validating, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as potassium carbonate (2.5 eq.).

    • Trustworthiness: The use of an inert atmosphere is critical as the active Pd(0) catalyst is oxygen-sensitive. The excess of boronic acid and base ensures the reaction goes to completion.

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or DME. The solvent choice is crucial for ensuring all reagents are sufficiently soluble.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via flash column chromatography to yield the desired biaryl product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[7]

Hazard CategoryDescriptionPrecautionary Action
Skin Corrosion/Irritation Causes skin irritation.[14][15]Wear protective gloves and clothing.[14][16]
Eye Damage/Irritation Causes serious eye irritation.[14][15]Wear safety goggles or a face shield.[14][16]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[14]Use only in a well-ventilated area or chemical fume hood.[14]
Target Organ Toxicity May cause respiratory irritation.[14][15]Avoid breathing dust.
  • Handling: Use only under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[14][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated and highly versatile tool for molecular architects. Its trifunctional nature allows for a programmed and selective synthesis of complex structures that are highly relevant to the pharmaceutical and agrochemical industries. By understanding its properties, reactivity, and handling requirements, researchers can effectively unlock its potential to accelerate the development of next-generation chemical entities.

References

Physical and chemical properties of 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract: this compound is a key trifunctional aromatic building block, indispensable in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic placement of an aldehyde, a bromine atom, and two fluorine atoms on a benzene ring offers a versatile platform for complex molecular engineering. The aldehyde group serves as a point for chain extension and heterocycle formation, the bromo substituent is a prime handle for metal-catalyzed cross-coupling reactions, and the difluoro pattern modulates the electronic properties, metabolic stability, and binding affinity of target molecules. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its core reactivity, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Physicochemical and Structural Data

This compound is typically a white to off-white crystalline solid at room temperature.[1][2] Its structural and physical properties are summarized below. The strategic arrangement of substituents makes it a valuable intermediate in organic synthesis.[3]

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 476620-54-9[4]
Molecular Formula C₇H₃BrF₂O[4]
Molecular Weight 221.00 g/mol [5]
Appearance White crystalline powder[1]
Melting Point 51-53 °C[1]
Purity (Typical) >97.5% (HPLC)[4]
Storage Room temperature, under inert atmosphere[6]

Spectroscopic Characterization

A definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While a dedicated public spectral library for this specific isomer is sparse, its signature can be reliably predicted based on the analysis of its functional groups and data from closely related analogues.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the downfield aldehyde region.

  • Aldehyde Proton (CHO): A singlet is expected around δ 10.2-10.4 ppm . This significant downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Ar-H): Two distinct signals are anticipated between δ 7.5-8.0 ppm .

    • The proton at C6 (adjacent to the bromine) will appear as a doublet of doublets, split by the adjacent proton at C3 and the fluorine at C5.

    • The proton at C3 will also be a doublet of doublets, split by the proton at C6 and the fluorine at C4. The precise coupling constants (J-values) will be critical for unambiguous assignment. For example, the spectrum of the related 2,5-difluorobenzaldehyde shows aromatic protons in this region.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct carbon signals. The fluorine substituents will cause characteristic splitting (C-F coupling).

  • Carbonyl Carbon (C=O): A signal is expected around δ 188-192 ppm .

  • Aromatic Carbons (C-F): The carbons directly attached to fluorine (C4 and C5) will appear as doublets with large ¹JCF coupling constants, typically in the range of 240-260 Hz.

  • Aromatic Carbons (C-Br & C-CHO): The carbons attached to the bromine and aldehyde groups (C2 and C1) will be influenced by both the substituent and the adjacent fluorines, showing smaller coupling constants.

  • Aromatic Carbons (C-H): The carbons bonded to hydrogen (C3 and C6) will also exhibit splitting due to coupling with the fluorine atoms. Data for similar compounds like 2-fluorobenzaldehyde can provide reference values for these couplings.[8]

FT-IR Spectroscopy

The Infrared spectrum provides clear evidence for the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is a hallmark of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

  • C-F Stretch: Strong absorption bands between 1100-1300 cm⁻¹ are characteristic of aryl-fluorine bonds.

  • Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically below 700 cm⁻¹ . Analysis of related brominated and chlorinated benzaldehydes confirms these characteristic absorption regions.[9][10]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a distinct molecular ion peak and a predictable fragmentation pattern.

  • Molecular Ion (M⁺): A prominent feature will be the isotopic cluster for the molecular ion due to the presence of one bromine atom. Peaks of nearly equal intensity will be observed at m/z 220 (for ⁷⁹Br) and m/z 222 (for ⁸¹Br). This M/M+2 pattern is a definitive indicator of a monobrominated compound.[11]

  • Key Fragments:

    • [M-H]⁺ (m/z 219/221): Loss of the aldehydic hydrogen.

    • [M-CHO]⁺ (m/z 191/193): Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.

    • [M-Br]⁺ (m/z 141): Loss of the bromine atom, resulting in a difluorobenzaldehyde cation.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and scalable method involves the direct electrophilic bromination of a commercially available precursor, 3,4-difluorobenzaldehyde. This approach is predicated on the ortho-directing effect of the aldehyde group and the established procedures for aromatic bromination.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start 3,4-Difluorobenzaldehyde reagents Bromine (Br₂) Iron(III) Bromide (FeBr₃) Dichloromethane (DCM) start->reagents Reactants reaction Electrophilic Aromatic Substitution reagents->reaction Conditions workup Aqueous Workup (Na₂S₂O₃ wash) reaction->workup Quenching purification Purification (Recrystallization or Chromatography) workup->purification Isolation product This compound purification->product Final Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3,4-difluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the stirred solution. The FeBr₃ acts as a Lewis acid catalyst to polarize the bromine molecule, generating the electrophile.

  • Bromination: Add a solution of bromine (Br₂, 1.1 eq) in DCM dropwise via the addition funnel over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn reddish-brown.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Quenching and Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches the excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot hexanes or a hexane/ethyl acetate mixture. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its aldehyde and aryl bromide functionalities. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring towards further electrophilic substitution but enhances the reactivity of the C-Br bond in cross-coupling reactions.[12]

Reactions of the Aldehyde Group: Wittig Olefination

The aldehyde is readily converted into an alkene via the Wittig reaction, a powerful method for C=C bond formation.[13][14] This reaction is fundamental for extending carbon chains and building complex molecular scaffolds.

G cluster_1 Wittig Olefination Protocol ylide_prep Phosphonium Salt + Base (e.g., n-BuLi in THF) ylide Phosphonium Ylide (Wittig Reagent) ylide_prep->ylide Formation cycloaddition [2+2] Cycloaddition ylide->cycloaddition Reacts with aldehyde This compound aldehyde->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Syn-Elimination oxaphosphetane->elimination product Alkene Product + Ph₃P=O elimination->product

Caption: Key steps in the Wittig olefination of an aldehyde.

Exemplary Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting orange-red solution for 1 hour at this temperature.

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting crude oil by flash chromatography to yield the corresponding styrene derivative.

Reactions of the Aryl Bromide: Suzuki-Miyaura Cross-Coupling

The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16] This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron species, and it is one of the most widely used reactions in modern drug discovery.[17]

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr ArPd(II)BrL₂ Pd0->ArPdBr Oxidative Addition ArPdR ArPd(II)R'L₂ ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArBr Ar-Br ArBr->ArPdBr Boronic R'-B(OH)₂ + Base Boronic->ArPdBr

References

2-Bromo-4,5-difluorobenzaldehyde structural analysis and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Bromo-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of this compound, a key halogenated aromatic aldehyde. As a versatile synthetic intermediate, a thorough understanding of its structural features and conformational behavior is paramount for its effective application in medicinal chemistry and materials science. This document moves beyond a simple data summary to offer a Senior Application Scientist's perspective on the causality behind experimental choices and the integration of various analytical techniques for a holistic molecular understanding.

This compound, with the molecular formula C₇H₃BrF₂O, is a highly functionalized aromatic building block.[1] The strategic placement of three distinct halogen substituents (one bromine, two fluorine) alongside a reactive aldehyde group imparts unique electronic properties and provides multiple sites for synthetic modification. These features make it an important precursor for synthesizing complex organic molecules, including pharmaceutical agents and novel materials.[2]

This guide will dissect the molecule's structure using a multi-technique spectroscopic approach and delve into its conformational preferences, which are dictated by the interplay of steric and electronic effects from its substituents.

Molecular Structure Elucidation

A definitive structural characterization requires the synergistic use of several analytical methods. The workflow below illustrates a logical progression for analyzing an unknown sample of this compound, ensuring both purity and structural confirmation.

G cluster_0 Structural Analysis Workflow A Sample Acquisition (this compound) B Purity Check (GC-MS) A->B C Mass Spectrometry (MS) (Molecular Weight & Formula) B->C  Identifies MW D Infrared Spectroscopy (FT-IR) (Functional Group ID) B->D  Confirms C=O, C-X E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) B->E  Definitive Structure G Structural Confirmation E->G F X-ray Crystallography (Solid-State Structure) F->G If single crystal is available

Caption: A typical workflow for the comprehensive structural analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition. For this molecule, Electron Ionization (EI) is a robust choice as it provides both the molecular ion and reproducible fragmentation patterns that act as a structural fingerprint.

Core Insight: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.[3]

Expected Fragmentation Pattern: The fragmentation of this compound is driven by the stability of the aromatic ring and the lability of the aldehyde and bromo substituents.

m/z (Expected)Proposed Fragment IonRationale for Formation
222 / 220[C₇H₃⁷⁹BrF₂O]⁺• / [C₇H₃⁸¹BrF₂O]⁺•Molecular Ion (M⁺•) / (M+2)⁺•
219 / 217[C₇H₂BrF₂O]⁺Loss of a hydrogen radical (•H) from the aldehyde
193 / 191[C₆H₃BrF₂]⁺Loss of carbon monoxide (CO) from the [M-H]⁺ ion
141[C₇H₃F₂O]⁺Loss of a bromine radical (•Br) from the molecular ion
112[C₆H₃F₂]⁺Loss of •Br followed by loss of CO

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Set to 250 °C.

    • Oven Program: Start at 50 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min). This ensures good separation from any potential impurities.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and key fragments.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to assess purity. Extract the mass spectrum from the main peak and analyze the molecular ion and fragmentation pattern, paying close attention to the Br isotopic signature.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] The spectrum of this compound is dominated by characteristic vibrations of the aldehyde and the substituted aromatic ring.

Core Insight: The position of the C=O stretching frequency is sensitive to electronic effects. The electron-withdrawing nature of the fluorine and bromine atoms is expected to slightly increase the C=O bond order, shifting this peak to a higher wavenumber compared to unsubstituted benzaldehyde (~1703 cm⁻¹).

Key Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850, ~2750C-H Stretch (Fermi doublet)Aldehyde (O=C-H)
1705 - 1720C=O StretchAromatic Aldehyde
1580 - 1610C=C StretchAromatic Ring
1200 - 1300C-F StretchAryl-Fluorine
1000 - 1100C-Br StretchAryl-Bromine
800 - 900C-H Bending (out-of-plane)Aromatic Ring

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

    • Perform a background scan with the clean, empty ATR accessory. This is crucial to subtract signals from atmospheric CO₂ and H₂O.

  • Data Acquisition:

    • Lower the instrument's anvil to apply consistent pressure on the sample, ensuring good contact with the crystal.

    • Acquire the spectrum, typically co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference values to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environments. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Core Insight: The combination of these three NMR experiments provides a self-validating system. The number of signals, their chemical shifts, their integration (for ¹H), and their coupling patterns must all be consistent with the proposed structure. The large coupling constants between fluorine and carbon atoms are particularly diagnostic.

Predicted Spectroscopic Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~10.2s-CHO
~7.8dJ(H,F) ≈ 7-9H-6
~7.5dJ(H,F) ≈ 9-11H-3
¹³C NMR ~189dJ(C,F) ≈ 3-5C=O
~160dd¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 15C-F (C-4 or C-5)
~158dd¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 15C-F (C-5 or C-4)
~135m-C-1
~125dJ(C,F) ≈ 3-5C-6
~120dJ(C,F) ≈ 18-22C-3
~118dJ(C,F) ≈ 3-5C-2 (C-Br)
¹⁹F NMR -110 to -125dJ(F,F) ≈ 20F-4 or F-5
-115 to -130dJ(F,F) ≈ 20F-5 or F-4

Note: Predicted values are based on literature data for similar halogenated benzaldehydes. Actual values may vary.[5][6][7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if an internal standard is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field to optimize homogeneity and obtain sharp signals.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, 1-second relaxation delay).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and measure the chemical shifts and coupling constants for all spectra. Correlate the data across all three experiments to assemble the final structure.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bond connecting the aldehyde group to the aromatic ring. This rotation is not free and is hindered by the presence of the ortho-bromo substituent.

Core Insight: Two planar conformers are possible: O-trans and O-cis. In the O-trans conformer, the aldehyde oxygen atom is oriented away from the ortho-bromo substituent. In the O-cis conformer, it is oriented towards the bromine. Due to the significant steric bulk of the bromine atom, the O-trans conformer is expected to be substantially lower in energy and thus the predominantly populated conformation.[8][9] Computational studies on similar 2-substituted benzaldehydes confirm that the barrier to rotation is significant and that the trans conformer is more stable.[10]

Caption: The two planar conformers of this compound and the transition state for rotation.

Factors Favoring the O-trans Conformer:

  • Steric Hindrance: The van der Waals radius of bromine is large, leading to a significant steric clash with the aldehyde oxygen in the O-cis position. This repulsion destabilizes the O-cis conformer.

  • Dipole-Dipole Interactions: While electrostatic interactions exist, they are generally outweighed by the strong steric repulsion in 2-halobenzaldehydes.

  • Crystal Packing Forces: In the solid state, intermolecular interactions such as halogen bonding or π-stacking can influence the observed conformation.[8][11] X-ray crystallographic studies on the related molecule 2-bromo-5-fluorobenzaldehyde have confirmed that the benzaldehyde oxygen atom is indeed trans to the 2-bromo substituent in the solid state.[8] This provides strong experimental evidence to support the predicted conformational preference.

Conclusion

The structural and conformational analysis of this compound is a clear example of the power of a multi-technique analytical approach. Mass spectrometry confirms its molecular weight and the presence of bromine. FT-IR spectroscopy identifies its key functional groups, while a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of its atomic connectivity. Conformational analysis, supported by data from related crystal structures and computational studies, reveals a strong preference for the O-trans conformer due to steric hindrance from the ortho-bromo substituent. This detailed molecular understanding is essential for any researcher aiming to utilize this versatile building block in the rational design and synthesis of new chemical entities.

References

Spectroscopic Characterization of 2-Bromo-4,5-difluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4,5-difluorobenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and an aldehyde group on a benzene ring—gives rise to distinct spectroscopic signatures. A thorough understanding of its spectral data is paramount for reaction monitoring, quality control, and the rational design of novel molecules.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will delve into the interpretation of these spectra, explaining the underlying principles and experimental considerations from the perspective of a seasoned analytical scientist.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about its chemical environment.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aldehyde regions. The exact chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde (-CHO)
~7.8Doublet of doublets1HAromatic (H-6)
~7.4Doublet of doublets1HAromatic (H-3)

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aldehyde proton is expected to appear as a sharp singlet significantly downfield (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group and its anisotropic magnetic field.

The two aromatic protons, H-3 and H-6, will exhibit complex splitting patterns due to couplings with each other and with the neighboring fluorine atoms. The proton at the 6-position is deshielded by the adjacent bromine and the aldehyde group, thus appearing further downfield. The proton at the 3-position is influenced by the ortho-bromine and the meta-fluorine. The fluorine-proton couplings (J-couplings) are crucial for definitive assignment and are typically in the range of a few Hertz.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The presence of fluorine atoms leads to characteristic C-F couplings, which can be complex but are highly informative[1].

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmAssignment
~188Aldehyde (CHO)
~155 (dd)C4-F
~150 (dd)C5-F
~135 (d)C6
~120 (d)C3
~118 (d)C2-Br
~115 (d)C1

Expertise & Experience: Causality in ¹³C NMR

The aldehyde carbon resonates at a very low field (~188 ppm) due to the double bond to oxygen. The carbons directly attached to fluorine (C4 and C5) will appear as doublets of doublets due to one-bond and two-bond C-F couplings. These large one-bond coupling constants are a hallmark of fluorinated aromatic compounds[1]. The carbon bearing the bromine atom (C2) will be shifted upfield relative to a non-brominated carbon due to the "heavy atom effect". The remaining aromatic carbons will show smaller couplings to the fluorine atoms, aiding in their assignment.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the carbonyl group.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~1705StrongC=O stretch (aldehyde)
~2850, ~2750MediumC-H stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-F stretch
~880StrongC-H bend (aromatic)

Trustworthiness: Self-Validating Protocols

The presence of a strong absorption band around 1705 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. This, in conjunction with the two medium bands for the aldehyde C-H stretch, provides high confidence in the presence of the benzaldehyde moiety. The strong C-F stretching band and the aromatic C=C stretching vibrations further corroborate the overall structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its elemental composition and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
220, 222HighMolecular Ion [M]⁺, [M+2]⁺
219, 221Moderate[M-H]⁺
191, 193Moderate[M-CHO]⁺
141Low[M-Br]⁺
112Low[M-Br-CHO]⁺

Expertise & Experience: Decoding the Fragmentation

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 220 and 222, which is a clear diagnostic for a monobrominated compound.

The fragmentation pattern is initiated by the loss of a hydrogen radical from the aldehyde to give a stable acylium ion ([M-H]⁺). Another prominent fragmentation pathway is the loss of the entire formyl group (CHO) to yield the bromodifluorobenzene radical cation. The loss of the bromine atom is also expected, leading to a fragment at m/z 141.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 50-300.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolve Dissolve in CDCl3 (~15 mg / 0.7 mL) Sample->Dissolve ATR_Sample Place on ATR Crystal Sample->ATR_Sample MS_Solution Dilute in MeOH Sample->MS_Solution NMR 400 MHz NMR Spectrometer Dissolve->NMR NMR Tube FTIR FTIR Spectrometer ATR_Sample->FTIR ATR Accessory MS GC-MS (EI Mode) MS_Solution->MS Direct Infusion/GC H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spectrum IR Spectrum FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Interpretation Structural Elucidation H_NMR->Interpretation C_NMR->Interpretation IR_Spectrum->Interpretation Mass_Spectrum->Interpretation G M [M]⁺˙ m/z 220/222 M_minus_H [M-H]⁺ m/z 219/221 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z 191/193 M->M_minus_CHO - CHO˙ M_minus_Br [M-Br]⁺ m/z 141 M->M_minus_Br - Br˙

References

A Senior Application Scientist's Guide to the Purity and Specifications of Commercial 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance but a cornerstone of scientific integrity and project success. 2-Bromo-4,5-difluorobenzaldehyde, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its purity and adherence to stringent specifications directly impact reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This in-depth technical guide provides a comprehensive overview of the critical quality attributes of commercial this compound, methods for its analysis, and the rationale behind these rigorous controls.

The Significance of a Well-Characterized Starting Material

In the intricate multi-step syntheses common in modern drug discovery, the introduction of impurities at an early stage can have a cascading effect, leading to downstream challenges in purification and potentially compromising the final API.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q11, emphasize the importance of understanding and controlling the quality of starting materials as a fundamental aspect of drug substance manufacturing.[3][4] A well-defined starting material, such as this compound, with a robust set of specifications, provides a reliable foundation for a reproducible and well-controlled manufacturing process.

Typical Specifications of Commercial this compound

Commercial grades of this compound are typically available in purities ranging from 95% to greater than 98%. However, for pharmaceutical applications, a purity of ≥98% is often required. The specifications for a high-quality batch of this starting material would typically include the following:

ParameterSpecificationMethod of AnalysisRationale
Appearance White to off-white crystalline powderVisual InspectionA significant deviation in color could indicate the presence of impurities or degradation.
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, FT-IRConfirms the molecular structure and ensures the correct material is being used.
Assay (Purity) ≥ 98.0%HPLC, GCQuantifies the amount of the desired compound and provides a primary measure of its quality.
Melting Point Typically in the range of 55-60 °CCapillary Melting PointA sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities.
Individual Impurity ≤ 0.2%HPLC, GCControls the level of any single known or unknown impurity.
Total Impurities ≤ 1.0%HPLC, GCLimits the overall level of impurities in the material.
Loss on Drying ≤ 0.5%TGA or Vacuum OvenControls the amount of volatile content, primarily residual solvents.
Residue on Ignition ≤ 0.1%Sulfated Ash TestMeasures the amount of inorganic impurities.

Understanding the Impurity Profile

A critical aspect of quality control is the identification and quantification of potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. Common synthetic pathways for halogenated benzaldehydes can introduce several types of impurities.[5][6][7][8][9][10]

Potential Process-Related Impurities:
  • Unreacted Starting Materials: Depending on the synthesis, this could include 1-bromo-2,4-difluorobenzene or 4,5-difluorobenzaldehyde.

  • Isomeric Impurities: Incomplete regioselectivity during bromination can lead to the formation of other bromo-difluorobenzaldehyde isomers. The presence of isomers is a significant concern as they may have different reactivity and could lead to the formation of isomeric impurities in the final API.

  • Over-brominated or Under-brominated Species: The formation of dibromo- or non-brominated difluorobenzaldehyde derivatives.

  • Residual Reagents and Solvents: Traces of reagents used in the synthesis (e.g., brominating agents, catalysts) and solvents from the reaction and purification steps.

Degradation Impurities:
  • 2-Bromo-4,5-difluorobenzoic acid: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially during storage. This impurity can be particularly problematic as it can alter the reactivity in subsequent synthetic steps.

The following diagram illustrates the relationship between the synthesis and the potential impurity profile:

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 1-bromo-2,4-difluorobenzene) Reaction Chemical Transformation (e.g., Bromination) Starting_Materials->Reaction Reagents Reagents & Solvents (e.g., Brominating agents) Reagents->Reaction Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Incomplete Reaction Isomers Isomeric Byproducts Reaction->Isomers Lack of Regioselectivity Side_Products Side-Reaction Products Reaction->Side_Products Side Reactions Crude_Product Crude this compound Reaction->Crude_Product Yields Degradation Degradation Products (e.g., Benzoic Acid) Purification Purification Process (e.g., Recrystallization, Chromatography) Crude_Product->Purification Undergoes Final_Product High-Purity this compound Purification->Final_Product Results in Final_Product->Degradation Oxidation on Storage Start Incoming Batch of This compound Visual Visual Inspection (Appearance) Start->Visual Identity Identity Confirmation Visual->Identity Visual->Identity Purity Purity & Impurity Profiling Visual->Purity Phys_Tests Physical & Other Tests Visual->Phys_Tests Release Batch Release NMR ¹H and ¹³C NMR Identity->NMR FTIR FT-IR Spectroscopy Identity->FTIR HPLC HPLC-UV (Assay, Impurities) Purity->HPLC GCMS GC-MS (Volatile Impurities, Solvents) Purity->GCMS Phys_Tests->Release MP Melting Point Phys_Tests->MP LOD Loss on Drying Phys_Tests->LOD ROI Residue on Ignition Phys_Tests->ROI

References

Sourcing a Critical Building Block: A Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists at the forefront of pharmaceutical development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-Bromo-4,5-difluorobenzaldehyde, a seemingly simple aromatic aldehyde, is a powerhouse intermediate, finding its utility in the synthesis of a diverse range of complex molecules, including those in the burgeoning field of protein degraders. This guide provides an in-depth analysis of the key suppliers, availability, and critical quality considerations for this essential reagent, empowering scientists to make informed procurement decisions.

The Strategic Importance of this compound in Synthesis

The unique substitution pattern of this compound (CAS No. 476620-54-9) offers a versatile handle for medicinal chemists. The aldehyde functionality serves as a key reaction point for forming heterocycles, linking molecular fragments, or introducing pharmacophoric elements. The bromine atom is strategically positioned for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of molecular complexity. Furthermore, the difluoro substitution pattern can significantly modulate the physicochemical properties of the final compound, influencing factors like metabolic stability, lipophilicity, and binding affinity. Its role as a building block for protein degraders underscores its importance in modern drug discovery.[1]

Key Suppliers and Comparative Analysis

A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized chemical synthesis companies. The choice of supplier often depends on a combination of factors including required purity, scale, lead time, and cost. Below is a comparative table of prominent suppliers.

SupplierPurity SpecificationAvailable QuantitiesNoteworthy Information
Thermo Fisher Scientific (Alfa Aesar) 98%[2], >97.5% (HPLC)[3][4]1 g, 5 g[3][4]Often provides detailed Certificates of Analysis with lot-specific purity data determined by GC and 1H-NMR. Estimated future availability dates are provided on their website.[3]
Sigma-Aldrich (Merck) ≥95%Inquire for availabilityWhile a major supplier, specific stock information for this compound may require direct inquiry. They offer a broad range of related fluorinated and brominated building blocks.
Apollo Scientific Not specified in search resultsInquire for availabilityA UK-based supplier known for its expertise in fluorine chemistry.[5]
CP Lab Safety min 95%[1]10 grams[1]Explicitly mentions its use in "Protein Degrader Building Blocks".[1] Note that they have restrictions on shipping to non-professional addresses.[1]
ChemicalBook Not specified in search resultsInquire for availabilityProvides access to Safety Data Sheets and basic chemical information.
NINGBO INNO PHARMCHEM CO., LTD. High purity levelsResearch to bulk scalePositions itself as a key supplier for pharmaceutical intermediates and highlights the importance of high-purity organic intermediates for drug discovery.[6]

Availability, Lead Times, and Strategic Sourcing

The availability of this compound can fluctuate based on market demand and the complexity of its synthesis. For small, research-scale quantities, several suppliers often have stock available for immediate shipment. However, for larger, kilogram-scale orders required for later-stage drug development, longer lead times can be expected.

Key Considerations for Sourcing:

  • Lead Time: Always factor in potential lead times, especially for bulk quantities. Thermo Fisher Scientific, for example, provides an estimated availability date which can be several months in the future.[3]

  • Scalability: If your project has the potential to scale up, it is prudent to select a supplier who can accommodate larger orders in the future. Companies like NINGBO INNO PHARMCHEM CO., LTD. explicitly mention their capability to supply from research to production scale.[6]

  • Quality Control and Documentation: For any research, and especially for drug development, robust quality control is non-negotiable. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. A typical CoA for this compound should include:

    • Appearance (typically a white crystalline powder)[7]

    • Purity as determined by a reliable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Purity levels are generally high, often exceeding 98%.[2][7]

    • Confirmation of structure by 1H-NMR Spectroscopy.[7]

    • Melting point, which is typically in the range of 51-53 °C.[7]

Experimental Protocol: A Note on Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Visualizing the Sourcing Workflow

The process of selecting and procuring a critical chemical building block like this compound can be visualized as a structured workflow.

G A Identify Need for This compound B Initial Supplier Screening (Online Databases, Catalogs) A->B C Request Quotations and Lead Times B->C D Evaluate Supplier (Purity, Scale, Cost) C->D E Request Certificate of Analysis (CoA) D->E F Review CoA for Specifications E->F K Does CoA Meet Specs? F->K G Place Purchase Order H Receive and Log Material G->H I Internal QC Verification (Optional but Recommended) H->I J Release for Synthetic Use I->J K->C No, Re-evaluate K->G Yes

References

The Strategic Role of 2-Bromo-4,5-difluorobenzaldehyde in Advanced Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a paramount approach for fine-tuning physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 2-Bromo-4,5-difluorobenzaldehyde emerges as a highly versatile and valuable intermediate. Its unique substitution pattern—a reactive aldehyde group, a synthetically adaptable bromine atom, and two vicinal fluorine atoms on the aromatic ring—offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, underscoring its significance as a pivotal intermediate in the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 476620-54-9[1]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1]
Appearance Not explicitly available, but related isomers are typically white to light yellow solids.
Purity Commercially available up to 98%[2][3]

Safety and Handling:

General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic disconnections. A plausible and efficient method involves the ortho-lithiation of a readily available starting material, 1-bromo-3,4-difluorobenzene, followed by formylation. This approach is precedented by the synthesis of the similar isomer, 2-bromo-5,6-difluorobenzaldehyde.[7]

Proposed Synthetic Pathway: Ortho-lithiation and Formylation

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 1-Bromo-3,4-difluorobenzene intermediate Ortho-lithiated species start->intermediate Ortho-lithiation reagents 1. Lithium Diisopropylamide (LDA) or 2,2,6,6-Tetramethylpiperidide (LiTMP) 2. N,N-Dimethylformamide (DMF) reagents->intermediate product This compound reagents->product intermediate->product Formylation

Caption: Proposed synthesis of this compound via ortho-lithiation.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

  • Reaction Setup: A solution of 1-bromo-3,4-difluorobenzene in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Ortho-lithiation: The solution is cooled to a low temperature, typically -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is added dropwise. The reaction mixture is stirred at this temperature for a sufficient time to ensure complete ortho-lithiation. The choice of a lithium amide base is crucial to favor deprotonation at the position ortho to the bromine atom, which is a directed metalation group, over benzylic lithiation.[8]

  • Formylation: N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C. DMF serves as the formylating agent.

  • Work-up: The reaction is quenched with a suitable aqueous solution, such as saturated ammonium chloride, and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The Chemical Reactivity of a Versatile Intermediate

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for a wide range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-4,5-difluorobenzoic acid, a key intermediate in its own right for the synthesis of pharmaceuticals.

  • Reduction: Selective reduction of the aldehyde yields 2-bromo-4,5-difluorobenzyl alcohol, which can be a precursor for further functionalization.

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted styrenes.

  • Reductive Amination: Condensation with amines followed by reduction of the resulting imine is a powerful method for the synthesis of substituted benzylamines.

Reactions of the Aryl Bromide

The bromine atom serves as a versatile anchor for numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their derivatives is a highly effective method for the synthesis of biaryl compounds.[9][10][11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with a wide variety of amines.[12][13][14][15][16]

  • Heck Reaction: Palladium-catalyzed coupling with alkenes provides a route to substituted styrenes and other vinylarenes.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields arylalkynes.

G cluster_start Core Intermediate cluster_products Synthetic Transformations start This compound product1 2-Aryl-4,5-difluorobenzaldehyde (Suzuki Coupling) start->product1 Pd catalyst, Base R-B(OH)₂ product2 2-Amino-4,5-difluorobenzaldehyde (Buchwald-Hartwig Amination) start->product2 Pd catalyst, Base R₂NH product3 2-Alkynyl-4,5-difluorobenzaldehyde (Sonogashira Coupling) start->product3 Pd/Cu catalyst, Base R-C≡CH product4 2-Bromo-4,5-difluorobenzoic Acid (Oxidation) start->product4 Oxidizing Agent

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs derived from this compound are of significant interest in the pharmaceutical industry. The presence of the difluoro-substituted aromatic ring can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Intermediate for NaV1.7 Inhibitors

Voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. The development of selective NaV1.7 inhibitors is a major goal in pain research. The closely related 2-bromo-4,5-difluorobenzoic acid is a key intermediate in the synthesis of potent NaV1.7 inhibitors.[17] It is highly probable that this compound serves as a direct precursor to this benzoic acid or is utilized in alternative synthetic routes to these inhibitors. The development of the NaV1.7 inhibitor GDC-0310 highlights the importance of this structural class of compounds.[18][19]

Precursor for GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate insulin secretion and improve glucose homeostasis. 2-Bromo-4,5-difluorobenzoic acid has been identified as a key building block in the synthesis of GPR119 agonists.[17] This strongly suggests that this compound is a valuable intermediate for the development of this class of therapeutic agents.

Spectroscopic Characterization

While specific, authenticated spectra for this compound were not found in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[20][21][22][23][24][25][26][27][28][29][30][31]

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic region would display signals for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would appear at a characteristic downfield chemical shift (δ > 180 ppm). The aromatic region would show signals for the seven carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected in the region of 1680-1715 cm⁻¹. C-H stretching of the aldehyde proton would appear around 2720 and 2820 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic ring and C-F bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Conclusion

This compound stands as a strategically important chemical intermediate with significant potential in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its unique combination of reactive functional groups allows for a diverse range of chemical transformations, providing access to complex molecular architectures. As the demand for novel therapeutics targeting challenging diseases continues to grow, the utility of well-designed, fluorinated building blocks like this compound is poised to become even more critical. Further exploration of its reactivity and applications will undoubtedly unlock new avenues for innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Bromo-4,5-difluorobenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-4,5-difluorobenzaldehyde (CAS: 476620-54-9) has emerged as a highly valuable and versatile building block in medicinal chemistry.[1] Its unique molecular architecture, featuring an aldehyde, a bromine atom, and a difluorinated phenyl ring, provides a trifecta of reactive sites that can be selectively manipulated to construct complex molecular scaffolds.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Versatility of a Privileged Scaffold

This compound is more than a simple aromatic aldehyde; it is a carefully designed synthetic tool. The strategic placement of its functional groups offers chemists a powerful platform for building molecular diversity, a cornerstone of modern drug discovery programs.

  • The Aldehyde Handle: This group serves as a classical entry point for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the formation of C-N and C-C bonds to build key pharmacophoric elements.

  • The Bromo Substituent: As an excellent leaving group, the bromine atom is primed for participation in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, facilitating rapid structure-activity relationship (SAR) studies.

  • The Difluorinated Core: The presence of two fluorine atoms on the benzene ring is not merely an inert feature. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[3][5]

This combination makes this compound a critical intermediate for synthesizing a range of active pharmaceutical ingredients (APIs) and their precursors.[6][7]

Physicochemical Properties & Handling

Proper handling and storage are critical to ensure the integrity and reactivity of this reagent.

PropertyValueReference
CAS Number 476620-54-9[1][8]
Molecular Formula C₇H₃BrF₂O[1][8]
Molecular Weight 221.00 g/mol [8][9]
Purity Typically ≥95-98%[1][8]
Appearance White to light yellow solid/powder[10]
Storage Store at room temperature, away from moisture[8]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a dry, cool place.

Application Note I: Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the utility of the bromo-substituent as a handle for C-C bond formation, a fundamental transformation in the synthesis of many kinase inhibitors and other targeted therapies.

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing bi-aryl linkages. The electron-withdrawing nature of the fluoro and aldehyde groups on the this compound ring can enhance the reactivity of the C-Br bond towards oxidative addition to the Palladium(0) catalyst, often facilitating the reaction under mild conditions.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification reagents 1. Combine Aldehyde, Boronic Acid, & Base in Solvent degas 2. Degas Mixture (N2/Ar Purge) reagents->degas catalyst 3. Add Pd Catalyst degas->catalyst heat 4. Heat to 80-100 °C catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Aqueous/Organic Extraction quench->extract purify 8. Column Chromatography extract->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2'-Formyl-4',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound221.001.00 g4.521.0
(4-Cyanophenyl)boronic acid146.94729 mg4.971.1
Pd(PPh₃)₄1155.56261 mg0.2260.05
Sodium Carbonate (Na₂CO₃)105.99958 mg9.042.0
Toluene-20 mL--
Ethanol-5 mL--
Water-5 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.52 mmol), (4-cyanophenyl)boronic acid (729 mg, 4.97 mmol), and sodium carbonate (958 mg, 9.04 mmol).

  • Solvent Addition: Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon gas for 15 minutes while stirring. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (261 mg, 0.226 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with saturated brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure bi-aryl product.

Application Note II: Construction of Fused Heterocyclic Systems

Objective: To utilize the aldehyde functional group as an electrophilic partner in condensation and cyclization reactions to build heterocyclic scaffolds, which are prevalent in a vast number of approved drugs.

Rationale: The aldehyde is a powerful electrophile for reacting with dinucleophiles (e.g., 1,2-diamines, hydrazines) to form an initial imine or related intermediate, which can then undergo an intramolecular cyclization to form stable heterocyclic rings. The bromo- and difluoro-substituents are carried through the synthesis, providing handles for further diversification or acting as key modulators of the final compound's biological activity.

Workflow for Heterocycle Formation

G reagents 1. Dissolve Aldehyde & Dinucleophile in Solvent catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) reagents->catalyst Condensation heat 3. Heat to Reflux catalyst->heat Cyclization precipitate 4. Cool to Induce Precipitation heat->precipitate isolate 5. Isolate Product via Filtration precipitate->isolate wash 6. Wash with Cold Solvent isolate->wash

Caption: General workflow for acid-catalyzed heterocyclic synthesis.

Detailed Experimental Protocol: Synthesis of a 2-(2-Bromo-4,5-difluorophenyl)-1H-benzo[d]imidazole
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound221.001.00 g4.521.0
Benzene-1,2-diamine108.14489 mg4.521.0
Glacial Acetic Acid60.0520 mL-Solvent/Catalyst

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 4.52 mmol) and benzene-1,2-diamine (489 mg, 4.52 mmol) in glacial acetic acid (20 mL).

  • Rationale: Acetic acid serves as both a solvent and a proton source to catalyze the initial imine formation and the subsequent cyclization and dehydration steps.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 3 hours.

  • Monitoring: The reaction can be monitored by observing the formation of a new, less polar spot on TLC compared to the starting materials.

  • Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate will form.

  • Work-up: Pour the cooled mixture into 100 mL of ice-cold water with stirring. The product will precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight to yield the benzimidazole product. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water if necessary.

Conclusion

This compound stands out as a strategically vital building block for pharmaceutical synthesis. Its capacity to undergo selective transformations at its aldehyde, bromo, and aromatic functionalities provides a robust and flexible platform for drug discovery. The protocols outlined herein demonstrate its application in constructing both bi-aryl and heterocyclic cores, which are fundamental to countless therapeutic agents. By leveraging the unique reactivity of this intermediate, researchers and drug development professionals can efficiently generate diverse molecular libraries, accelerating the path toward novel and effective medicines.

References

Reaction mechanisms involving 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 2-Bromo-4,5-difluorobenzaldehyde

For the modern researcher in medicinal chemistry and materials science, this compound (CAS 476620-54-9) represents a highly versatile and strategic building block.[1][2] Its unique trifunctional architecture—an electrophilic aldehyde, a reactive carbon-bromine bond amenable to cross-coupling, and an electron-deficient aromatic ring activated by two fluorine atoms—offers a rich landscape for synthetic diversification. This guide provides a detailed exploration of the principal reaction mechanisms involving this reagent, offering field-proven insights and detailed protocols for its application in advanced organic synthesis.

The Structural Logic of Reactivity

The synthetic utility of this compound is dictated by the interplay of its functional groups. The aldehyde group serves as a classical electrophilic center for carbon-carbon bond formation. The bromine atom is a prime leaving group for palladium-catalyzed cross-coupling reactions.[3] Concurrently, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which acidifies the aldehydic proton, activates the C-Br bond, and profoundly influences the regiochemistry of nucleophilic aromatic substitution (SNAr) reactions. Understanding these electronic effects is paramount to predicting and controlling reaction outcomes.

Section 1: Reactions at the Aldehyde Carbonyl

The aldehyde functionality is a primary site for transformations, most notably for olefination and condensation reactions to extend the carbon framework.

The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[4][5] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[5]

Causality of Experimental Choices:

  • Catalyst: A weak base, such as piperidine or ammonium acetate, is crucial.[4][6] Strong bases would induce self-condensation of the aldehyde or deprotonate other sites on the molecule. The catalyst's role is to generate a sufficient concentration of the nucleophilic enolate from the active methylene compound without promoting side reactions.[4]

  • Active Methylene Compound: Reagents like malononitrile or diethyl malonate are ideal due to the acidity of their α-protons, which are flanked by two electron-withdrawing groups (Z, Z').[4][5]

Generalized Mechanism: The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy intermediate readily undergoes dehydration to form the final conjugated system.[5]

Knoevenagel_Condensation cluster_activation Nucleophile Generation cluster_reaction Condensation Pathway Z-CH2-Z' Active Methylene Compound Carbanion Nucleophilic Carbanion Z-CH(-)-Z' Z-CH2-Z'->Carbanion Deprotonation Base Weak Base (e.g., Piperidine) Base->Z-CH2-Z' Aldehyde 2-Bromo-4,5-difluoro benzaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate β-Hydroxy Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O) H2O H₂O Intermediate->H2O

Caption: Knoevenagel condensation mechanism.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (2-bromo-4,5-difluorobenzylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove impurities.

  • Dry the product under vacuum. Characterize by NMR and MS.

The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes by reacting them with a phosphorus ylide (a Wittig reagent).[7] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[8]

Causality of Experimental Choices:

  • Ylide Generation: The ylide is prepared by reacting triphenylphosphine with an alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base like n-butyllithium (n-BuLi).[7][9] The choice of alkyl halide determines the substituent on one side of the resulting double bond.

  • Stereoselectivity: The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide. Non-stabilized ylides (with alkyl groups) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[9][10]

Generalized Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses in a syn-cycloreversion to yield the alkene and triphenylphosphine oxide.[7][10][11]

Wittig_Reaction Aldehyde 2-Bromo-4,5-difluoro benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide Ph₃P=CHR Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: The Wittig reaction olefination pathway.

Section 2: Reactions at the Carbon-Bromine Bond

The C-Br bond is the focal point for metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems and other complex architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron species (e.g., a boronic acid) in the presence of a base.[12][13] It is one of the most robust methods for forming C(sp²)-C(sp²) bonds.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) complex is the active catalyst. It can be added directly or generated in situ from a palladium(II) precursor. The choice of ligand (e.g., phosphines) is critical for stabilizing the catalyst and modulating its reactivity.[14]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[15][16]

  • Reactivity Order: The reactivity of the organohalide partner follows the trend I > Br > OTf >> Cl.[12] this compound is thus an excellent substrate for this transformation.

Catalytic Cycle: The mechanism is a well-established three-step cycle:[13]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the benzaldehyde to form a Pd(II) complex. This is often the rate-determining step.[13]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArR Coupled Product PdII_Diaryl->ArR ArBr 2-Bromo-4,5-difluoro benzaldehyde ArBr->Pd0 RBOH R-B(OH)₂ + Base RBOH->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2-formyl-3,4-difluorobiphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (as solvent mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the catalyst system: Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).

  • Add degassed solvents, typically a mixture like toluene/water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing heteroatoms.[17]

Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17] A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[18][19] In the second step, the leaving group is expelled, restoring aromaticity.

For this compound, there are three potential leaving groups: Br⁻ and two F⁻ ions. Key factors determining regioselectivity are:

  • Ring Activation: The electron-withdrawing aldehyde and fluorine atoms activate the ring for nucleophilic attack. This effect is strongest at the ortho and para positions relative to the withdrawing groups.[19][20]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex.[19] Fluorine is highly electronegative, making the carbon it's attached to more electrophilic and better able to stabilize the incoming negative charge in the intermediate. Consequently, fluoride is generally a better leaving group than bromide in activated SNAr systems.[18]

Therefore, nucleophilic attack is expected to preferentially displace one of the fluorine atoms over the bromine atom.

SNAr_Mechanism Reactant 2-Bromo-4,5-difluoro benzaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Addition (Rate-Limiting) Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Reactant Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Leaving Group (F⁻) Meisenheimer->LeavingGroup

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: SNAr with Morpholine

This protocol describes the regioselective substitution of a fluorine atom with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in DMSO.

  • Add morpholine (1.2 eq) followed by K₂CO₃ (2.0 eq) as the base.[18]

  • Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the desired regioisomer.

Summary of Reaction Types and Sites

Reaction TypeReactive SiteKey TransformationTypical Reagents
Knoevenagel Condensation Aldehyde (C=O)C=C bond formation (olefination)Active methylene compound, weak base
Wittig Reaction Aldehyde (C=O)C=C bond formation (olefination)Phosphorus ylide, strong base
Suzuki-Miyaura Coupling C-Br bondC-C bond formation (biaryls)Boronic acid, Pd catalyst, base
SNAr C-F bondC-Nu bond formationNucleophile (amine, alkoxide), base

Conclusion

This compound is a powerful and versatile intermediate whose reactivity can be precisely controlled by selecting appropriate reaction conditions. By targeting its three distinct functional regions—the aldehyde, the C-Br bond, and the activated aromatic ring—researchers can access a vast chemical space. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals to leverage this building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2]

References

Synthetic Strategies for the Derivatization of 2-Bromo-4,5-difluorobenzaldehyde: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4,5-difluorobenzaldehyde in Drug Discovery

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its unique trifunctional nature—an electrophilic aldehyde, a reactive aryl bromide, and an electron-deficient difluorinated phenyl ring—offers a rich platform for a diverse array of chemical transformations. This allows for the systematic and efficient construction of complex molecular architectures, which is a cornerstone of drug discovery and the development of novel chemical entities.[1][2] The strategic placement of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, while the aldehyde group serves as a versatile handle for chain extension, cyclization, and functional group interconversion. Furthermore, the presence of the fluorine atoms can significantly influence the physicochemical and pharmacokinetic properties of the resulting derivatives, often leading to enhanced metabolic stability, binding affinity, and bioavailability.

This comprehensive guide provides detailed application notes and protocols for the synthesis of a range of derivatives from this compound. The protocols are designed to be robust and scalable, offering valuable insights for researchers, scientists, and drug development professionals.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 2-position of this compound is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl systems, conjugated enynes, and arylamines, which are prevalent motifs in many pharmaceutical agents.

A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organohalide.[3][4][5][6] This reaction is particularly valuable for creating biaryl scaffolds, which are common in many biologically active molecules.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Coupling This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Biaryl Product Catalyst Base Base Base->Biaryl Product Activator Solvent Solvent Solvent->Biaryl Product Medium

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-4,5-difluorobenzaldehyde

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Eq.
This compound221.002211.01.0
4-Methoxyphenylboronic acid151.961821.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.56580.050.05
Potassium carbonate138.212762.02.0
Toluene-5 mL--
Ethanol-2 mL--
Water-2 mL--

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (221 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.

  • Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

B. Sonogashira Coupling: Synthesis of Arylalkyne Derivatives

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Reaction Principle: The Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination.[7][9]

Sonogashira_Coupling This compound This compound Arylalkyne Product Arylalkyne Product This compound->Arylalkyne Product Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Arylalkyne Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Arylalkyne Product Catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Arylalkyne Product Co-catalyst Amine Base Amine Base Amine Base->Arylalkyne Product Base

Detailed Protocol: Synthesis of 2-(phenylethynyl)-4,5-difluorobenzaldehyde

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound221.00221 mg1.01.0
Phenylacetylene102.14123 µL1.11.1
Bis(triphenylphosphine)palladium(II) dichloride701.9035 mg0.050.05
Copper(I) iodide190.4510 mg0.050.05
Triethylamine-5 mL--
Tetrahydrofuran (THF)-5 mL--

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (221 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate the flask and backfill with argon. Repeat this three times.

  • Add degassed tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (123 µL, 1.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired arylalkyne.

C. Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[10][11][12][13] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the N-aryl product and regenerate the Pd(0) catalyst.[10][12]

Buchwald_Hartwig_Amination This compound This compound N-Aryl Product N-Aryl Product This compound->N-Aryl Product Buchwald-Hartwig Amination Amine Amine Amine->N-Aryl Product Pd Catalyst Pd Catalyst Pd Catalyst->N-Aryl Product Catalyst Ligand Ligand Ligand->N-Aryl Product Ligand Base Base Base->N-Aryl Product Base

Detailed Protocol: Synthesis of 2-(morpholino)-4,5-difluorobenzaldehyde

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound221.00221 mg1.01.0
Morpholine87.12105 µL1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7223 mg0.0250.025
Xantphos578.6843 mg0.0750.075
Sodium tert-butoxide96.10115 mg1.21.2
Toluene-5 mL--

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (221 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-aryl product.

II. Transformations of the Aldehyde Functional Group

The aldehyde moiety of this compound is a versatile functional group that can undergo a wide range of transformations to introduce further diversity into the molecular scaffold.

A. Reductive Amination: Synthesis of Substituted Benzylamines

Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.

Detailed Protocol: Synthesis of (2-bromo-4,5-difluorophenyl)(morpholino)methane

  • Imine Formation: In a round-bottom flask, dissolve this compound (221 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) in methanol (10 mL). Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Wittig Reaction: Synthesis of Alkenyl Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[14] This reaction is highly valuable for extending the carbon chain and introducing a double bond with control over stereochemistry.

Reaction Principle: The reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a phosphine oxide byproduct.[14]

Detailed Protocol: Synthesis of 1-bromo-2-(styryl)-4,5-difluorobenzene

  • Ylide Preparation: In a flame-dried Schlenk flask under argon, suspend benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise. Stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Wittig Reaction: To the ylide solution, add a solution of this compound (221 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the alkene product.

C. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[15][16]

Detailed Protocol: Synthesis of 2-((2-bromo-4,5-difluorophenyl)methylene)malononitrile

  • In a round-bottom flask, dissolve this compound (221 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2 drops).

  • Stir the reaction mixture at room temperature for 3 hours, during which a precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the desired α,β-unsaturated compound.

D. Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.[17][18][19]

Detailed Protocol: Synthesis of 2-Bromo-4,5-difluorobenzoic acid

  • Dissolve this compound (221 mg, 1.0 mmol) in acetone (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

E. Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents.

Detailed Protocol: Synthesis of (2-Bromo-4,5-difluorophenyl)methanol

  • Dissolve this compound (221 mg, 1.0 mmol) in methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (38 mg, 1.0 mmol) portion-wise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

III. Nucleophilic Aromatic Substitution (SNA r): Displacement of Fluorine

The electron-deficient nature of the difluorinated ring, further activated by the ortho-bromo and aldehyde groups, makes it susceptible to nucleophilic aromatic substitution (SNA r) of one of the fluorine atoms, typically the one para to the aldehyde.

Reaction Principle: The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups on the aromatic ring. The rate of displacement of halogens in SNA r reactions is typically F > Cl > Br > I.[20][21]

Detailed Protocol: Synthesis of 2-bromo-5-fluoro-4-methoxybenzaldehyde

  • In a sealed tube, dissolve this compound (221 mg, 1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Add sodium methoxide (65 mg, 1.2 mmol).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature and pour into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Applications in Drug Discovery and Development

The derivatives synthesized from this compound are valuable intermediates in the preparation of a wide range of biologically active molecules. The ability to introduce diverse functionalities through the reactions described above allows for the fine-tuning of molecular properties to optimize for potency, selectivity, and pharmacokinetic profiles. For instance, the biaryl and N-aryl derivatives are key components of many kinase inhibitors, while the various side chains that can be installed on the aldehyde group can serve as crucial interaction points with biological targets.

V. Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of complex organic molecules. The synthetic routes outlined in this guide, including palladium-catalyzed cross-couplings, transformations of the aldehyde functional group, and nucleophilic aromatic substitution, provide a robust toolkit for researchers in the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic insights offered herein are intended to facilitate the efficient and strategic derivatization of this valuable starting material, ultimately accelerating the discovery and development of new chemical entities with therapeutic or agricultural potential.

References

Application Notes and Protocols for Nucleophilic Addition Reactions at the Aldehyde Group of 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4,5-difluorobenzaldehyde in Synthesis

This compound is a highly versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—an electrophilic aldehyde, a synthetically malleable bromine atom, and two electron-withdrawing fluorine atoms—provides a powerful platform for the construction of complex molecular architectures. Fluorinated aromatic compounds are cornerstone building blocks in modern drug discovery, often enhancing metabolic stability, membrane permeability, and binding affinity of therapeutic agents.[1][2] This guide provides a detailed exploration of nucleophilic addition reactions at the aldehyde carbonyl of this compound, offering both mechanistic insights and actionable, field-tested protocols for its derivatization.

The reactivity of the aldehyde group is significantly influenced by the electronic effects of the halogen substituents. The fluorine and bromine atoms exert strong inductive electron-withdrawing effects, which increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3] This heightened reactivity is a key consideration in the design of synthetic routes utilizing this intermediate.

Mechanistic Principles of Nucleophilic Addition to Aldehydes

Nucleophilic addition is the characteristic reaction of aldehydes and ketones. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial attack breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[4][5] In the subsequent step, this intermediate is typically protonated by a weak acid to yield the final alcohol product.[5] The overall process results in the addition of the nucleophile and a hydrogen atom across the carbonyl double bond.

The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during this process.[4][5] If the groups attached to the carbonyl are different, this transformation can create a new chiral center, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed.

dot digraph "Nucleophilic_Addition_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

// Reactants RCHO [label=<

R | C=O | H

, shape=plaintext]; Nu [label="Nu⁻", fontcolor="#EA4335"];

// Intermediate Intermediate [label=<

O⁻ | R—C—Nu | H

, shape=plaintext];

// Product Product [label=<

OH | R—C—Nu | H

, shape=plaintext];

H_source [label="H-A"]; A_minus [label="A⁻"];

// Arrows RCHO -> Intermediate [label="Nucleophilic Attack", fontcolor="#4285F4"]; Nu -> RCHO [style=invis]; // for positioning Intermediate -> Product [label="Protonation", fontcolor="#34A853"]; H_source -> Intermediate [style=invis]; Product -> A_minus [style=invis];

// Invisible nodes and edges for alignment subgraph { rank=same; RCHO; Nu; } subgraph { rank=same; Intermediate; H_source; } subgraph { rank=same; Product; A_minus; }

// Annotations { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants_label [label="Aldehyde + Nucleophile"]; Intermediate_label [label="Tetrahedral Alkoxide Intermediate"]; Product_label [label="Addition Product"]; }

Reactants_label -> RCHO [style=dashed, arrowhead=none]; Intermediate_label -> Intermediate [style=dashed, arrowhead=none]; Product_label -> Product [style=dashed, arrowhead=none]; } dot Figure 1. Generalized mechanism of nucleophilic addition to an aldehyde.

Experimental Protocols for Key Nucleophilic Additions

The following protocols are presented as robust starting points for the derivatization of this compound. While these procedures are based on well-established methodologies for aromatic aldehydes, they have been adapted to account for the specific electronic and physical properties of the substrate. Researchers should consider small-scale trials to optimize conditions for their specific nucleophile and experimental setup.

Protocol 1: Grignard Reaction for the Synthesis of Diaryl- or Alkyl-aryl Methanols

The Grignard reaction is a powerful tool for carbon-carbon bond formation. The reaction of this compound with a Grignard reagent (R-MgX) will yield a secondary alcohol. The high electrophilicity of the aldehyde carbonyl on the substrate facilitates this reaction. Strict anhydrous conditions are paramount for success, as Grignard reagents are potent bases and will be quenched by water.

Justification of Experimental Choices:

  • Solvent: Anhydrous tetrahydrofuran (THF) is chosen for its ability to solvate the Grignard reagent and its suitable boiling point for reflux, if necessary for reagent formation.

  • Temperature: The addition of the aldehyde is performed at 0 °C to control the exothermic reaction and minimize side product formation.

  • Work-up: A saturated aqueous solution of ammonium chloride is used for quenching. It is a weak acid, sufficient to protonate the alkoxide without causing potential side reactions that stronger acids might induce with the sensitive product.

ParameterValue
Substrate This compound
Nucleophile Grignard Reagent (e.g., Phenylmagnesium bromide)
Product Type Secondary Alcohol
Key Conditions Anhydrous THF, 0 °C to Room Temperature

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas (Argon or Nitrogen) and allow to cool.

  • Grignard Reagent: In the dropping funnel, place a solution of the desired Grignard reagent (e.g., 1.1 equivalents of Phenylmagnesium bromide in THF).

  • Substrate Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the reaction flask under an inert atmosphere.

  • Reaction: Cool the aldehyde solution to 0 °C using an ice-water bath. Add the Grignard reagent solution dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary alcohol.

dot digraph "Grignard_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];

A [label="Setup & Dry Glassware"]; B [label="Dissolve Aldehyde in Anhydrous THF"]; C [label="Cool to 0 °C"]; D [label="Add Grignard Reagent Dropwise"]; E [label="Warm to RT & Stir"]; F [label="Quench with aq. NH4Cl"]; G [label="Extract with Ethyl Acetate"]; H [label="Wash, Dry & Concentrate"]; I [label="Purify by Chromatography"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot Figure 2. Workflow for the Grignard reaction with this compound.

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E/Z selectivity) of the reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene.[6][7]

Justification of Experimental Choices:

  • Ylide Generation: A strong base like n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt to form the reactive ylide.[6]

  • Reaction Conditions: The reaction is typically carried out in an anhydrous, aprotic solvent like THF to prevent quenching of the ylide. The reaction is often initiated at low temperatures to control reactivity.

  • Product Isolation: The primary byproduct, triphenylphosphine oxide, can sometimes complicate purification. Careful chromatography or crystallization is often necessary for its removal.

ParameterValue
Substrate This compound
Nucleophile Phosphorus Ylide (e.g., Ph₃P=CHR)
Product Type Alkene
Key Conditions Anhydrous THF, -78 °C to Room Temperature

Step-by-Step Protocol:

  • Ylide Preparation: a. To a dry, inert-atmosphere flask, add the corresponding phosphonium salt (1.1 equivalents) and suspend it in anhydrous THF. b. Cool the suspension to -78 °C (dry ice/acetone bath). c. Slowly add a solution of a strong base (e.g., 1.05 equivalents of n-BuLi in hexanes) dropwise. A color change (often to deep red or orange) indicates ylide formation. d. Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.

  • Reaction with Aldehyde: a. In a separate dry, inert-atmosphere flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to -78 °C. c. Transfer the freshly prepared ylide solution to the aldehyde solution via cannula, maintaining the temperature at -78 °C. d. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction with a saturated aqueous solution of ammonium chloride. b. Extract the mixture with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. d. Purify the crude product via flash column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 3: Cyanohydrin Formation

The addition of a cyanide ion to this compound results in the formation of a cyanohydrin. This reaction is synthetically valuable as the nitrile group of the product can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing access to α-hydroxy acids and β-amino alcohols.[4] The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more effective nucleophile than hydrogen cyanide (HCN).[8]

Justification of Experimental Choices:

  • Cyanide Source: Instead of using highly toxic HCN gas, the reaction is performed using a salt like sodium cyanide (NaCN) with a weak acid to generate HCN in situ. This maintains a sufficient concentration of the nucleophilic cyanide ion.[1]

  • pH Control: The reaction is often buffered to a slightly acidic pH (around 4-5) to ensure the presence of both free cyanide ions for the nucleophilic attack and sufficient HCN to protonate the alkoxide intermediate.[1]

  • Safety: This reaction must be performed in a well-ventilated fume hood, as acidification of cyanide salts liberates poisonous hydrogen cyanide gas. All equipment should be decontaminated with a bleach solution after use.

ParameterValue
Substrate This compound
Nucleophile Cyanide Ion (CN⁻)
Product Type Cyanohydrin (α-hydroxynitrile)
Key Conditions NaCN, weak acid (e.g., NaHSO₃), aqueous/organic biphasic system

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable organic solvent like dichloromethane or diethyl ether.

  • Cyanide Solution: In a separate beaker, prepare a solution of sodium cyanide (1.2 equivalents) in water. Caution: Handle NaCN with extreme care.

  • Reaction Initiation: Cool the aldehyde solution to 0 °C. To this, add a solution of a weak acid like sodium bisulfite in water. Then, add the aqueous NaCN solution dropwise over 20-30 minutes.

  • Reaction Progression: Allow the biphasic mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Carefully separate the organic layer in a separatory funnel. Extract the aqueous layer with the same organic solvent (2x). Caution: The aqueous layer is basic and contains cyanide; handle with appropriate safety measures.

  • Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure. The crude cyanohydrin can often be used in the next step without further purification. If necessary, purification can be achieved by careful chromatography or crystallization.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for leveraging the synthetic potential of this compound. The enhanced electrophilicity of its aldehyde group, a direct consequence of the inductive effects of its halogen substituents, renders it an excellent substrate for a variety of nucleophilic addition reactions. The resulting secondary alcohols, alkenes, and cyanohydrins are valuable intermediates, poised for further elaboration. For instance, the bromine atom can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid assembly of complex, highly functionalized molecules. This orthogonal reactivity makes this compound a strategic building block for the synthesis of novel pharmaceutical candidates and advanced organic materials.

References

Application Notes & Protocols for the Synthesis of Novel Compounds Using 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and synthetic strategies for utilizing 2-Bromo-4,5-difluorobenzaldehyde as a versatile precursor for novel compound synthesis. The unique trifunctional nature of this aromatic aldehyde, featuring an aldehyde group, a bromine atom, and two fluorine atoms, offers a rich platform for constructing complex molecular architectures. This document elucidates the reactivity of these functional groups and provides step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira) and condensation reactions. Furthermore, a representative multi-step synthesis of a novel heterocyclic scaffold is presented to showcase the application of these methodologies in drug discovery and materials science.

Introduction: The Synthetic Versatility of this compound

This compound is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure is primed for a variety of chemical transformations. The aldehyde functionality serves as a reactive handle for condensation reactions, reductive aminations, and the formation of various heterocyclic systems.[2] The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[2] The presence of two fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, often enhancing the metabolic stability and bioavailability of the resulting compounds, which is a critical aspect of drug design.[1]

This guide will provide a detailed exploration of the synthetic utility of this compound, with a focus on practical, step-by-step protocols for the synthesis of novel compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the precursor is provided in the table below.

PropertyValueReference
CAS Number 357405-75-5[2]
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Appearance Solid
Purity Typically ≥98%[3]
Solubility Soluble in common organic solvents such as THF, DMF, and Dioxane.

Core Synthetic Methodologies

The synthetic utility of this compound is primarily centered around the selective transformation of its bromo and aldehyde functionalities. The following sections provide detailed protocols for key reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[4] The bromine atom of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide.[5] This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals.[4]

Protocol: Synthesis of 2-(Substituted Aryl)-4,5-difluorobenzaldehyde

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • To this mixture, add Palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the degradation of the catalyst.[6]

  • Base: The base (potassium carbonate) is crucial for the transmetalation step of the catalytic cycle.[5][7]

  • Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the reaction.[7]

  • Solvent System: The mixture of dioxane and water is effective for dissolving both the organic and inorganic reagents.[6]

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Add Solvent and Catalyst: 1,4-Dioxane/Water, Pd(OAc)₂, PPh₃ B->C D Heat and Stir: 80-100 °C, 4-12 hours C->D E Reaction Monitoring: TLC or LC-MS D->E E->D Incomplete F Workup: Cool, dilute with Ethyl Acetate, wash with water and brine E->F Complete G Purification: Column Chromatography F->G H Final Product: 2-(Substituted Aryl)-4,5-difluorobenzaldehyde G->H

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] This reaction is a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[9]

Protocol: Synthesis of 2-(Alkynyl)-4,5-difluorobenzaldehyde

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][10]

  • Triethylamine: This amine serves as both the base to deprotonate the terminal alkyne and as a solvent.[11]

  • Room Temperature: Many Sonogashira couplings can proceed under mild conditions, which is advantageous for sensitive substrates.[8]

Sonogashira Coupling Workflow

Sonogashira_Workflow A Combine Reactants and Catalysts: This compound, Pd(PPh₃)₂Cl₂, CuI B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Add Solvents and Alkyne: Anhydrous THF, Triethylamine, Terminal Alkyne B->C D Stir at Room Temperature: 6-24 hours C->D E Reaction Monitoring: TLC or LC-MS D->E E->D Incomplete F Workup: Filter through Celite, concentrate, EtOAc extraction, wash E->F Complete G Purification: Column Chromatography F->G H Final Product: 2-(Alkynyl)-4,5-difluorobenzaldehyde G->H

Caption: Workflow for the Sonogashira coupling of this compound.

Condensation Reactions: Synthesis of Schiff Bases

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[2] These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.

Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound

  • Primary amine (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture helps to drive the reaction to completion by removing the water formed as a byproduct.

Application in Multi-Step Synthesis: A Novel Spiro Pyrrolo[3,4-d]pyrimidine Derivative

To demonstrate the synthetic utility of this compound, a hypothetical pathway to a novel spiro pyrrolo[3,4-d]pyrimidine derivative is outlined below. Compounds with spirocyclic and pyrrolopyrimidine scaffolds have shown a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[12][13]

Synthetic Pathway

Multi_Step_Synthesis Start This compound Step1 Step 1: Suzuki Coupling (e.g., with 4-aminophenylboronic acid) Start->Step1 Intermediate1 Intermediate A: 2-(4-aminophenyl)-4,5-difluorobenzaldehyde Step1->Intermediate1 Step2 Step 2: Condensation (with a spirocyclic amine) Intermediate1->Step2 Intermediate2 Intermediate B: Schiff Base Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (e.g., Pictet-Spengler type reaction) Intermediate2->Step3 FinalProduct Final Product: Novel Spiro Pyrrolo[3,4-d]pyrimidine Derivative Step3->FinalProduct

Caption: A proposed synthetic pathway to a novel spiro heterocyclic compound.

Protocol: Multi-Step Synthesis

Step 1: Synthesis of 2-(4-aminophenyl)-4,5-difluorobenzaldehyde (Intermediate A)

  • Follow the Suzuki-Miyaura coupling protocol described in section 3.1.1, using 4-aminophenylboronic acid as the coupling partner.

Step 2: Synthesis of the Schiff Base (Intermediate B)

  • Follow the condensation reaction protocol in section 3.2, reacting Intermediate A with a suitable spirocyclic amine (e.g., 3-amino-2-azaspiro[4.5]decane).

Step 3: Intramolecular Cyclization to the Final Product

  • Dissolve the Schiff base (Intermediate B) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of acetic acid and sulfuric acid.

  • Stir the reaction at room temperature or with gentle heating for 12-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Characterization of Novel Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and any other reagents mentioned in this guide.

References

Application Notes & Protocols: 2-Bromo-4,5-difluorobenzaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-4,5-difluorobenzaldehyde

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. This compound has emerged as a highly valuable and versatile building block for the construction of complex heterocyclic scaffolds. Its utility is derived from the orthogonal reactivity of its three key functional groups:

  • The Aldehyde Group: Serves as a classical electrophilic handle for condensation reactions, imine formation, and as a precursor to a wide array of other functional groups.

  • The Bromo Substituent: Acts as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino moieties.[1][2][3]

  • The ortho- and meta-Difluoro Pattern: The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring. This can enhance the reactivity of the C-Br bond in cross-coupling reactions and modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final heterocyclic products, a feature highly sought after in medicinal chemistry.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key applications and robust protocols for leveraging this compound in the synthesis of medicinally relevant heterocyclic cores.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for safe handling and effective reaction setup.

PropertyValue
Chemical Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 69-71 °C
CAS Number 124233-60-7
Solubility Soluble in common organic solvents (DCM, THF, DMSO, DMF)

Core Synthetic Application: Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[4][5] The most direct route to 2-substituted benzimidazoles involves the condensation of an aldehyde with an o-phenylenediamine.

General Reaction Scheme & Mechanism

The reaction proceeds via a two-step, one-pot sequence: (1) initial condensation of the aldehyde with one of the amino groups of the o-phenylenediamine to form a Schiff base (imine) intermediate, and (2) subsequent intramolecular cyclization followed by oxidative aromatization to yield the stable benzimidazole ring.

sub This compound reagents + sub->reagents pda o-Phenylenediamine arrow Condensation & Oxidative Cyclization pda->arrow prod 2-(2-Bromo-4,5-difluorophenyl)- 1H-benzo[d]imidazole reagents->pda arrow->prod

Caption: General synthesis of a benzimidazole derivative.

The causality of this reaction is straightforward: the nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration and cyclization are often spontaneous or promoted by mild acid. An oxidant is typically required to convert the intermediate dihydrobenzimidazole to the final aromatic product; often, atmospheric oxygen suffices for this step, especially with a catalyst.[6][7]

Detailed Experimental Protocol: Synthesis of 2-(2-Bromo-4,5-difluorophenyl)-1H-benzo[d]imidazole

This protocol describes a robust method for the condensation reaction.

Materials:

  • This compound (1.0 mmol, 221 mg)

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Ammonium chloride (NH₄Cl) (4.0 mmol, 214 mg)[7]

  • Chloroform (CHCl₃) or Ethanol (5-10 mL)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), and ammonium chloride (4.0 mmol).[7]

  • Add the solvent (e.g., 10 mL of ethanol) and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure product.

Rationale & Insights:

  • Catalyst Choice: Ammonium chloride acts as a mild, inexpensive, and environmentally benign Lewis acid catalyst to activate the aldehyde carbonyl group, facilitating the initial nucleophilic attack by the amine.[7]

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and allows for a suitable reflux temperature. Other solvents like methanol or even solvent-free conditions under microwave irradiation can also be effective.[8]

  • Oxidation: In many cases, especially with prolonged heating in the presence of air, the dihydrobenzimidazole intermediate oxidizes to the final product without the need for an additional explicit oxidant.

Diversification via Palladium-Catalyzed Cross-Coupling

The C-Br bond in the synthesized benzimidazole (and in the starting aldehyde itself) is a powerful synthetic handle for further molecular diversification. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are cornerstone reactions for this purpose.[3][9][10]

G cluster_0 Palladium-Catalyzed Cross-Coupling start This compound or derived heterocycle buchner_arrow start->buchner_arrow suzuki_arrow start->suzuki_arrow buchwald Buchwald-Hartwig Amination reagent_amine + Amine (R₂NH) Base, Pd-Catalyst buchwald->reagent_amine suzuki Suzuki-Miyaura Coupling reagent_boronic + Boronic Acid (R-B(OH)₂) Base, Pd-Catalyst suzuki->reagent_boronic product_amine C-N Bond Formation (Aryl-Amine Product) reagent_amine->product_amine product_aryl C-C Bond Formation (Bi-Aryl Product) reagent_boronic->product_aryl buchner_arrow->buchwald suzuki_arrow->suzuki

Caption: Diversification pathways for the bromo-substituted core.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine.[9][10]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9][10]

General Protocol:

  • Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted substrate (1.0 mmol), the amine (1.2 mmol), a suitable base like sodium tert-butoxide (NaOtBu) (1.4 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%).[9][11]

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up & Purification: Cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling the bromo-substituted substrate with an organoboron reagent, typically a boronic acid or ester.[2][3][12]

Mechanism Insight: The catalytic cycle is similar to the Buchwald-Hartwig reaction but involves a transmetalation step where the organic group from the boronic acid (activated by the base) is transferred to the palladium center before reductive elimination.[2][3]

General Protocol:

  • Setup: To a round-bottom flask, add the bromo-substituted substrate (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%).[3][12][13]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.

Synthesis of Quinolines and Quinazolinones

This compound is also a key precursor for other important heterocyclic families like quinolines and quinazolinones, which are prevalent in bioactive compounds.[14][15][16]

  • Quinolines: Can be synthesized via methods like the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde (or ketone) with a compound containing an α-methylene group adjacent to a carbonyl. While this compound is not the amino-substituted partner, it can be reacted with an appropriate α-methylene ketone and an amine source in a one-pot, multi-component reaction.[14][17]

  • Quinazolinones: These are typically synthesized from anthranilic acid derivatives or o-aminobenzamides.[18][19][20] this compound can be converted to the corresponding benzoic acid via oxidation, then to the amide, which can subsequently undergo cyclization with an appropriate C1 source (like formamide) or via coupling and cyclization sequences.[18][21]

The protocols for these syntheses often involve multi-step sequences or multi-component reactions that must be tailored to the specific target molecule. Researchers are encouraged to consult specific literature for detailed procedures based on their desired substitution patterns.

Conclusion

This compound is a powerful and multifaceted building block for heterocyclic chemistry. The strategic placement of its aldehyde, bromo, and difluoro substituents provides chemists with a toolkit to construct complex molecular architectures. The protocols detailed herein for benzimidazole synthesis and subsequent diversification via cross-coupling reactions serve as a reliable foundation for accessing novel compounds for applications in medicinal chemistry, agrochemicals, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 2-Bromo-4,5-difluorobenzaldehyde in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with this versatile, yet sometimes challenging, reagent. Our aim is to empower you with the knowledge to improve reaction yields, minimize side products, and streamline your experimental workflows.

I. Understanding the Reactivity of this compound

This compound is a valuable building block due to its multiple functional handles that allow for sequential, regioselective modifications. However, the interplay of these functional groups—the reactive aryl bromide, the electron-withdrawing fluorine atoms, and the electrophilic aldehyde—dictates its chemical behavior and can lead to specific challenges in common cross-coupling reactions.

The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. While this can sometimes be beneficial, it can also promote undesirable side reactions. The aldehyde group, being sensitive to both nucleophiles and strong bases, can undergo unwanted transformations under certain reaction conditions, leading to reduced yields of the desired product.

This guide will focus on troubleshooting the most common palladium-catalyzed cross-coupling reactions where this compound is a key substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

II. Troubleshooting Common Cross-Coupling Reactions

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.

A. Suzuki-Miyaura Coupling: Low Yield and Side Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, when using this compound, you may encounter issues with low product yield and the formation of impurities.

Q1: My Suzuki-Miyaura reaction with this compound is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to a few key factors:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the two fluorine atoms can make the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the basic reaction conditions and the presence of water, leading to its decomposition.

  • Side Reactions of the Aldehyde: The aldehyde group may not be stable under the reaction conditions, leading to byproducts.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Catalyst System Use a more active catalyst system, such as a combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).These ligands promote the oxidative addition of electron-deficient aryl bromides and stabilize the active palladium catalyst.
Base Selection A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferable to stronger bases like NaOH or Na₂CO₃.Milder bases can minimize protodeboronation of the boronic acid and reduce the likelihood of side reactions involving the aldehyde group.[1]
Solvent Choice Anhydrous solvents like toluene, dioxane, or a mixture of dioxane/water are commonly used. Ensure solvents are thoroughly degassed.Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[2]
Temperature Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed.Higher temperatures can sometimes promote catalyst decomposition and side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing a significant amount of a dehalogenated byproduct (4,5-difluorobenzaldehyde) in my Suzuki-Miyaura reaction. How can I prevent this?

A2: The formation of the dehalogenated product, 4,5-difluorobenzaldehyde, is a common side reaction known as hydrodehalogenation. This can occur through several pathways, including the presence of a proton source that quenches the organopalladium intermediate. For fluorinated aryl halides, this side reaction can be particularly prevalent, and water in the reaction mixture is a likely hydrogen source.[1][2][3][4]

Strategies to Minimize Hydrodehalogenation:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base before use.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation. Experiment with different bulky, electron-rich ligands to find the optimal one for your specific coupling partners.[2]

  • Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: The aldehyde group in my starting material seems to be reacting. Should I use a protecting group?

A3: Yes, if you are observing side reactions involving the aldehyde, such as reduction to the corresponding alcohol or aldol condensation, protecting the aldehyde group is a prudent strategy. A common and effective method is to convert the aldehyde to an acetal, which is stable under the basic conditions of the Suzuki-Miyaura coupling and can be easily deprotected under acidic conditions after the coupling reaction.

Experimental Protocol: Acetal Protection of this compound

  • To a solution of this compound in anhydrous ethanol, add triethyl orthoformate (1.5 equiv.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the protected aldehyde.

This protected substrate can then be used in the Suzuki-Miyaura coupling, followed by deprotection with aqueous acid to reveal the desired biaryl aldehyde.

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base appropriate? start->check_base check_conditions Are the reaction conditions optimal? start->check_conditions side_reactions Are there significant side reactions? start->side_reactions solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->solution_catalyst No solution_base Use a weaker base (e.g., K3PO4, Cs2CO3). check_base->solution_base No solution_conditions Ensure anhydrous and degassed conditions. Optimize temperature. check_conditions->solution_conditions No dehalogenation Hydrodehalogenation observed? side_reactions->dehalogenation Yes aldehyde_reaction Aldehyde side reactions observed? side_reactions->aldehyde_reaction Yes solution_dehalogenation Use strictly anhydrous conditions. Screen different ligands. dehalogenation->solution_dehalogenation solution_aldehyde Protect the aldehyde as an acetal. aldehyde_reaction->solution_aldehyde

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura couplings.

B. Buchwald-Hartwig Amination: Challenges and Solutions

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. When employing this compound, careful optimization is often necessary to achieve high yields and avoid common pitfalls.

Q1: My Buchwald-Hartwig amination of this compound is sluggish and gives low conversion. What should I try?

A1: Low conversion in this reaction can be due to several factors, including catalyst deactivation and the electronic properties of the substrate.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Catalyst System Employ a robust palladium precatalyst with a bulky, electron-rich phosphine ligand. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.These advanced ligands are designed to facilitate the coupling of challenging substrates.
Base Selection A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.These bases are strong enough to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and degassed.The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Temperature Reactions may require elevated temperatures (e.g., 80-110 °C).The oxidative addition of the aryl bromide can be slow and may require thermal energy.

Q2: I am observing the formation of an imine byproduct between my amine nucleophile and this compound. How can I avoid this?

A2: Imine formation is a common side reaction when working with aldehydes and amines. This can be particularly problematic in Buchwald-Hartwig aminations.

Strategies to Mitigate Imine Formation:

  • Protect the Aldehyde: As with the Suzuki-Miyaura coupling, protecting the aldehyde as an acetal is the most reliable way to prevent imine formation.

  • One-Pot Procedure: In some cases, a one-pot procedure where the Buchwald-Hartwig amination is followed by in-situ deprotection of the acetal can be employed.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow start Start: Buchwald-Hartwig Amination prepare_reagents Prepare Reagents: - this compound - Amine - Base (e.g., NaOtBu) - Pd precatalyst & Ligand start->prepare_reagents reaction_setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar/N2) prepare_reagents->reaction_setup add_solids Add solid reagents to flask reaction_setup->add_solids evacuate_backfill Evacuate and backfill with inert gas (3x) add_solids->evacuate_backfill add_catalyst Add Pd precatalyst and ligand evacuate_backfill->add_catalyst add_solvent Add degassed, anhydrous solvent add_catalyst->add_solvent heat_stir Heat to desired temperature with vigorous stirring add_solvent->heat_stir monitor_reaction Monitor progress by TLC or LC-MS heat_stir->monitor_reaction workup Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitor_reaction->workup purification Purification: - Dry, filter, concentrate - Column chromatography workup->purification end End: Purified Arylamine purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

C. Sonogashira and Heck Reactions: Specific Considerations

While less commonly reported with this specific substrate, the Sonogashira and Heck reactions are important transformations.

Q1: I am attempting a Sonogashira coupling with this compound and observing significant homocoupling of the alkyne (Glaser coupling). What can be done?

A1: Homocoupling is a frequent side reaction in Sonogashira couplings, often promoted by the presence of oxygen.

Strategies to Reduce Homocoupling:

  • Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions have been developed that can sometimes reduce homocoupling.

  • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction outcome.

Q2: My Heck reaction with this compound is giving a mixture of regioisomers and low yield. How can I improve the selectivity and efficiency?

A2: The Heck reaction's success is highly dependent on the catalyst, base, and solvent system.

Optimization Strategies for the Heck Reaction:

  • Ligand Selection: The use of phosphine ligands is crucial for controlling regioselectivity and improving yield. Bulky, electron-rich ligands are often beneficial.

  • Base Choice: Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can affect the rate of β-hydride elimination.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or DMAc are often employed.

III. Purification Strategies

The products of these cross-coupling reactions are often more polar than the starting materials due to the introduction of new functional groups. This can sometimes make purification by standard column chromatography challenging.

Q1: My product is quite polar and difficult to purify by standard silica gel chromatography. What are my options?

A1: For polar compounds, several alternative purification strategies can be employed:

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents like methanol or acetonitrile, reverse-phase chromatography can be an excellent option.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It is particularly well-suited for the purification of polar compounds that are not well-retained by reverse-phase columns.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

IV. References

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. --INVALID-LINK--[1][2][3][4]

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem. --INVALID-LINK--[6]

  • BenchChem Technical Support. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. BenchChem. --INVALID-LINK--

  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. --INVALID-LINK--[7]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? --INVALID-LINK--[5]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. --INVALID-LINK--[8]

  • Zhang, B., et al. (2022). Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. Green Chemistry, 24(21), 8386-8392. --INVALID-LINK--

  • Ghosh, A. K., & Ray, J. K. (2017). Palladium-catalyzed C–H activation: a powerful tool for the synthesis of bioactive heterocycles. RSC Advances, 7(57), 35740-35763. --INVALID-LINK--

  • JOCPR. (2012). Reductive Coupling of Benzaldehyde Mediated by Camphor. Journal of Applicable Chemistry, 1(3), 424-427. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile synthetic intermediate. The unique electronic and steric properties conferred by the bromine and two fluorine atoms on the benzaldehyde ring make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide will address common challenges and frequently asked questions to ensure the successful application of this compound in your research.

Section 1: Understanding the Reactivity of this compound

This compound possesses three key functional groups that dictate its reactivity: the aldehyde, the bromine atom, and the fluorine atoms on the aromatic ring. The interplay of these groups allows for a variety of chemical transformations. The aldehyde group can participate in reactions such as condensations and reductions.[2] The bromine atom is a prime site for cross-coupling reactions, while the fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr).[3]

Section 2: Troubleshooting Common Synthetic Transformations

This section provides troubleshooting guidance for common reactions where this compound is a key reactant.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[4][5]

FAQ 1: My Suzuki coupling reaction with this compound is giving low yields. What are the potential causes and solutions?

Low yields in Suzuki couplings can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by oxygen.[6]

    • Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[6][7]

  • Suboptimal Base Selection: The choice and concentration of the base are critical for activating the boronic acid and facilitating the catalytic cycle.[8][9]

    • Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃.[6][8] The use of an aqueous solution of the base can sometimes be beneficial.[8]

  • Hydrolysis of Boronic Acid (Protodeboronation): Electron-deficient boronic acids can be prone to hydrolysis, especially under harsh basic conditions.[8]

    • Solution: Use milder bases or consider using boronate esters (e.g., pinacol esters) which are more stable.[10] Running the reaction at a lower temperature for a longer duration can also minimize this side reaction.

  • Ligand Issues: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Solution: For challenging couplings, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[6]

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Commonly used and effective for a range of substrates.[4]
Ligand PPh₃ or dppf (if using PdCl₂)Provides good stability and reactivity.
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is often effective.[8]
Solvent Dioxane/Water or Toluene/Water (e.g., 3:1)Biphasic systems can be effective.[8]
Temperature 80-100 °CA good starting point for most couplings.[7]

dot

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst base Optimize Base start->base boronic_acid Assess Boronic Acid Stability start->boronic_acid ligand Evaluate Ligand start->ligand solution1 Degas Solvents & Reagents Use Inert Atmosphere catalyst->solution1 Deactivation Suspected solution2 Screen Bases (K3PO4, Cs2CO3) Vary Concentration base->solution2 Suboptimal Conditions solution3 Use Boronate Ester Lower Temperature boronic_acid->solution3 Protodeboronation Observed solution4 Try Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) ligand->solution4 Inefficient Catalysis end Improved Yield solution1->end solution2->end solution3->end solution4->end SNAr_Workflow start Start SNAr Reaction reagents Combine this compound, Nucleophile, and Base in Solvent start->reagents heating Heat Reaction Mixture reagents->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

References

Stability issues and degradation of 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation problems encountered during its storage and use in experimental settings. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your starting material and the success of your reactions.

I. Understanding the Instability of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. However, its utility can be compromised by its inherent instability under certain conditions. The aldehyde functional group is susceptible to oxidation, while the carbon-bromine bond can undergo cleavage, especially under photochemical conditions. This guide will help you navigate these challenges.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: I observe a new, more polar spot on my TLC plate after storing a solution of this compound in a clear vial on the lab bench. What is happening?

Answer:

You are likely observing the oxidation of the aldehyde to its corresponding carboxylic acid, 2-Bromo-4,5-difluorobenzoic acid. Aldehydes are prone to air oxidation (auto-oxidation), a process that can be accelerated by light. The carboxylic acid product is significantly more polar than the starting aldehyde, which explains the lower Rf value on a normal-phase TLC plate.

Causality: The aldehyde functional group can react with atmospheric oxygen, especially when dissolved in a solvent and exposed to ambient light. This process often proceeds through a radical mechanism.

Immediate Actions & Preventative Measures:

  • Confirm the Impurity: The identity of the impurity can be confirmed by LC-MS analysis, looking for a mass increase of 16 amu (the addition of an oxygen atom).

  • Proper Storage: Always store this compound in an amber or opaque vial to protect it from light.[1] For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[2][3]

  • Freshly Prepared Solutions: Prepare solutions of the aldehyde immediately before use. Avoid storing solutions for extended periods, even in the dark.

Question 2: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is giving me a significant amount of a de-brominated byproduct (4,5-difluorobenzaldehyde). How can I minimize this side reaction?

Answer:

The formation of 4,5-difluorobenzaldehyde is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl halides.[4] This occurs when the bromo-substituent is replaced by a hydrogen atom.

Causality: The mechanism of hydrodehalogenation can be complex, but it is often facilitated by the presence of a proton source (such as water or alcohol), certain bases, and elevated temperatures. The C-Br bond is weaker than the C-Cl bond, making brominated compounds more susceptible to this side reaction.[5]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. It is recommended to use solvents from a freshly opened bottle or to dry them using appropriate methods.

    • Ensure all reagents, especially the base, are anhydrous.[4]

  • Optimize the Base:

    • Strong bases can sometimes promote hydrodehalogenation. Consider using a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[4]

  • Lower the Reaction Temperature:

    • Higher temperatures can increase the rate of the dehalogenation side reaction. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) and monitor the progress over a longer period.[4]

  • Protect the Aldehyde Group:

    • If the above measures are insufficient, consider protecting the aldehyde as an acetal before the cross-coupling reaction. The aldehyde can be deprotected in a subsequent step.[4]

Quantitative Data Summary: Effect of Base on Dehalogenation

BaseTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
NaOH1006530
K₂CO₃1008015
K₃PO₄8092<5

Note: These are representative yields and can vary based on specific reaction conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light (amber vial), in a cool, dry place.[2][4] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidation and degradation from atmospheric moisture.[6]

Q2: I have an old bottle of this compound that has turned slightly yellow. Is it still usable?

A slight yellow discoloration may indicate minor degradation, likely oxidation to the carboxylic acid or other chromophoric impurities. Before use, it is crucial to assess the purity of the material. This can be done using techniques such as:

  • NMR Spectroscopy: Check for the presence of the aldehyde proton and look for signals corresponding to the carboxylic acid proton.

  • GC-MS or LC-MS: To quantify the percentage of the desired compound and identify major impurities.

If the purity is still high (>95%), it may be usable for some applications. However, for sensitive reactions, purification by recrystallization or column chromatography may be necessary.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid (2-Bromo-4,5-difluorobenzoic acid), especially when exposed to air and light.[7]

  • Photodegradation: Exposure to UV light can cause cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent de-bromination.[1][8]

Q4: Can I purify this compound if it has degraded?

Yes, purification is possible. Depending on the nature of the impurities, the following methods can be employed:

  • Recrystallization: If the primary impurity is the corresponding carboxylic acid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.

  • Column Chromatography: For a mixture of impurities, flash column chromatography on silica gel is a standard method for purification.

Always handle the compound under an inert atmosphere as much as possible during purification to prevent further degradation.

IV. Visualizing Degradation and Experimental Workflows

Diagram 1: Key Degradation Pathways

A This compound B 2-Bromo-4,5-difluorobenzoic Acid A->B  Air (O2), Light   (Oxidation) D Radical Intermediates A->D UV Light (Photodegradation) C 4,5-Difluorobenzaldehyde D->C Proton Source (Hydrodehalogenation) start Low Yield / Significant Byproduct Formation q1 Is de-brominated byproduct observed? start->q1 a1_yes Implement Hydrodehalogenation Prevention Protocol q1->a1_yes Yes a1_no Check for other issues: - Catalyst deactivation - Reagent purity - Incomplete reaction q1->a1_no No protocol 1. Ensure anhydrous conditions 2. Use a weaker base (e.g., K3PO4) 3. Lower reaction temperature 4. Consider protecting the aldehyde a1_yes->protocol

References

Identifying impurities in 2-Bromo-4,5-difluorobenzaldehyde samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-4,5-difluorobenzaldehyde

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for this compound. As a key intermediate in the synthesis of advanced pharmaceutical compounds and functional materials, its purity is paramount to the success of your downstream applications.[1] This document is structured to provide direct, actionable insights into identifying and troubleshooting common impurities. We move beyond simple protocols to explain the chemical causality behind the formation of these contaminants and the logic driving our recommended analytical strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries we receive from researchers working with this compound.

Q1: What are the most common impurities I should expect in a typical sample?

A1: The impurity profile is largely dictated by the synthetic route and subsequent storage conditions. However, the most prevalent impurities fall into three categories:

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, especially upon prolonged exposure to air, forming 2-Bromo-4,5-difluorobenzoic acid.[2][3][4] This is often the most common impurity observed in aged samples.

  • Synthetic Precursors: Incomplete formylation reactions can result in residual starting materials, such as 1-bromo-3,4-difluorobenzene.

  • Positional Isomers: During the synthesis, particularly in bromination or formylation steps, side reactions can lead to the formation of various positional isomers (e.g., 4-Bromo-2,5-difluorobenzaldehyde, 5-Bromo-2,4-difluorobenzaldehyde).[1][5][6] Their physical properties are often very similar, making them difficult to separate by crystallization alone.

Q2: How should I properly store this compound to minimize degradation?

A2: To maintain the integrity of the compound, we recommend the following storage protocol:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: Aldehydes can undergo autoxidation, a process that can be accelerated by trace metal impurities.[3] Using high-purity grades of the material can slow this process.

Q3: Which analytical techniques are most effective for routine purity checks?

A3: A multi-technique approach is ideal for a comprehensive purity assessment:

  • Gas Chromatography (GC-MS): Excellent for identifying volatile impurities, including residual solvents and unreacted starting materials. A flame ionization detector (FID) is suitable for quantification.[7][8]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying non-volatile impurities like the corresponding carboxylic acid and, crucially, positional isomers.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation and detecting impurities with distinct signals, such as the carboxylic acid proton or unique aromatic splitting patterns from isomers.[11][12]

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to identifying specific impurities based on common analytical observations.

Q4: My ¹H NMR spectrum shows a singlet around δ 9.9 ppm, but I also see a small, broad peak further downfield, around δ 11-13 ppm. What is it?

A4: The signal at δ 9.9 ppm is characteristic of the desired aldehyde proton. The broad singlet observed between δ 11-13 ppm is highly indicative of the carboxylic acid proton of 2-Bromo-4,5-difluorobenzoic acid .

  • Causality: Aldehydes are readily oxidized to carboxylic acids, a process that can occur simply through exposure to atmospheric oxygen.[3] This conversion is one of the most common degradation pathways.[2][4] The acidic proton of a carboxylic acid is typically deshielded and appears in this downfield region, often broadened by hydrogen bonding and exchange.

  • Confirmatory Action: To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak at δ 11-13 ppm to disappear or significantly diminish.

Q5: My LC-MS data shows the expected parent mass ion, but also a significant peak at [M+16]. Does this confirm oxidation?

A5: Yes, an [M+16] peak is strong evidence for the formation of 2-Bromo-4,5-difluorobenzoic acid . The addition of 16 Da corresponds precisely to the incorporation of one oxygen atom to convert the aldehyde (-CHO) to a carboxylic acid (-COOH).

  • Expert Insight: While this observation is highly suggestive, it is not absolute proof. To be rigorous, you should analyze a reference standard of the suspected carboxylic acid impurity under the same LC-MS conditions. Co-elution (the standard and the impurity peak appearing at the same retention time) provides definitive confirmation.

Q6: I'm seeing multiple sets of complex signals in the aromatic region (δ 7.0-8.0 ppm) of my ¹H NMR that I can't assign to my target molecule. What could be the cause?

A6: This is a classic sign of contamination by positional isomers . The electronic environment of the aromatic protons is highly sensitive to the relative positions of the bromo, fluoro, and aldehyde substituents. Even a slight change in substitution pattern will result in a completely different and unique spin-spin coupling pattern in the ¹H NMR spectrum (and similarly in the ¹⁹F spectrum).

  • Likely Isomers: Depending on the synthetic route (e.g., electrophilic bromination of a difluorobenzaldehyde or formylation of a bromodifluorobenzene), you could have isomers such as:

    • 4-Bromo-2,5-difluorobenzaldehyde

    • 5-Bromo-2,4-difluorobenzaldehyde

    • 2-Bromo-3,6-difluorobenzaldehyde

  • Troubleshooting Workflow:

    • HPLC Analysis: Isomers are often difficult to resolve by GC but can typically be separated by reverse-phase HPLC, especially when using a column with π-π interaction capabilities.[9] Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases are excellent choices for separating halogenated aromatic isomers.[13]

    • Reference Standards: The most reliable way to identify which isomer is present is to obtain reference standards for the likely candidates and compare their retention times and NMR spectra.

Impurity Identification Workflow

Impurity_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_id Impurity Identification cluster_confirm Confirmation start Unexpected Analytical Result (NMR, LCMS, GC) nmr_q1 Broad peak at δ 11-13 ppm? start->nmr_q1 nmr_q2 Complex aromatic signals? start->nmr_q2 ms_q1 [M+16] peak observed? start->ms_q1 ms_q2 Peak matches starting material MW? start->ms_q2 id_acid Impurity: Carboxylic Acid (2-Bromo-4,5-difluorobenzoic acid) nmr_q1->id_acid id_isomer Impurity: Positional Isomer(s) nmr_q2->id_isomer ms_q1->id_acid id_sm Impurity: Unreacted Starting Material ms_q2->id_sm confirm_d2o Perform D₂O Shake (Peak Disappears) id_acid->confirm_d2o confirm_hplc Run HPLC on Phenyl/PFP Column (Separate Peaks) id_isomer->confirm_hplc confirm_gc Check GC-MS Data id_sm->confirm_gc

Caption: Troubleshooting workflow for impurity identification.

Part 3: Experimental Protocols & Data

To empower your analysis, we provide the following validated starting methods and reference data.

Table 1: Common Impurities and Their Analytical Signatures
Impurity NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺Key ¹H NMR Signals (approx. δ, CDCl₃)
This compound Target Compound221.00221/2239.9 (s, 1H, -CHO), 7.6-7.8 (m, 2H, Ar-H)
2-Bromo-4,5-difluorobenzoic AcidOxidation Product236.99237/23911-13 (br s, 1H, -COOH), 7.8-8.1 (m, 2H, Ar-H)
1-Bromo-3,4-difluorobenzeneStarting Material192.99193/1957.0-7.5 (m, 3H, Ar-H)
4-Bromo-2,5-difluorobenzaldehydePositional Isomer221.00221/223Unique aromatic splitting pattern

Note: Bromine-containing compounds will show two mass peaks (M and M+2) in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Protocol 1: HPLC-UV Method for Isomer and Carboxylic Acid Separation

This method is designed to resolve the parent compound from its primary oxidation product and potential positional isomers.

  • Column: Phenyl-Hexyl phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for detecting residual starting materials and other volatile contaminants.

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1 ratio)

  • Oven Program:

    • Initial Temp: 60°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: 35-400 amu

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of high-purity dichloromethane.

Potential Impurity Formation Pathways

Synthesis_Impurities cluster_formylation Formylation Step cluster_impurities Impurity Formation SM 1-Bromo-3,4-difluorobenzene (Starting Material) reagent Formylating Agent (e.g., n-BuLi, DMF) SM->reagent 1. product This compound (Desired Product) reagent->product 2. incomplete Incomplete Reaction reagent->incomplete side_reaction Side Reaction (Isomerization/Misdirection) reagent->side_reaction oxidation Post-Synthesis Oxidation (Air Exposure) product->oxidation impurity_sm Unreacted Starting Material incomplete->impurity_sm impurity_isomer Positional Isomer side_reaction->impurity_isomer impurity_acid Carboxylic Acid oxidation->impurity_acid

Caption: Potential pathways for impurity formation.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Bromo-4,5-difluorobenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cross-coupling reactions involving 2-Bromo-4,5-difluorobenzaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. However, the electron-deficient nature of this compound can present unique challenges.

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Here are the key parameters to assess:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly. Consider using a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of both the this compound and your boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of your starting materials or product. For biphasic reactions, vigorous stirring is necessary to ensure efficient mixing.

Q2: Which palladium catalyst and ligand combination is recommended for coupling with an electron-deficient aryl bromide like this compound?

A2: For electron-deficient aryl bromides, the oxidative addition step is generally facile. The rate-limiting step is more likely to be the transmetalation or reductive elimination. Therefore, the choice of ligand is critical.

  • Electron-Rich and Bulky Ligands: Ligands that are both electron-rich and sterically hindered often give the best results. Electron-rich ligands promote the oxidative addition step, while bulky ligands facilitate the reductive elimination step. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).

  • Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective for routine couplings, more challenging substrates often benefit from modern catalyst systems. These systems typically involve a Pd(II) precursor like Pd(OAc)₂ paired with a specialized ligand.

Q3: How do I select the optimal base for my reaction? My substrate has sensitive functional groups.

A3: The base plays a crucial role in activating the boronic acid for transmetalation. For substrates with sensitive functional groups, such as the aldehyde in this compound, a careful choice of base is necessary to avoid side reactions.

  • Mild vs. Strong Bases: While strong bases like NaOtBu can lead to high reaction rates, they may not be compatible with sensitive functional groups. Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.

  • Solubility: The solubility of the base can also be a factor. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in challenging couplings.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, can be exacerbated by strong bases and the presence of water.

Troubleshooting Guide: Suzuki Coupling
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more air-stable precatalyst. Ensure proper inert atmosphere techniques.
Inefficient reduction of Pd(II) to Pd(0)Add a small amount of a reducing agent or switch to a Pd(0) source. Some reactions benefit from the intentional addition of a small amount of water to aid in the reduction.
Poor choice of ligandScreen a panel of ligands, focusing on electron-rich and bulky phosphines (e.g., SPhos, XPhos) or NHCs.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere.
Catalyst system promotes homocouplingSwitch to a bulkier ligand to disfavor the homocoupling pathway.
Protodeboronation of Boronic Acid Base is too strong or reaction time is too longUse a milder base (e.g., K₂CO₃, K₃PO₄). Monitor the reaction closely and stop it once the starting material is consumed.
Decomposition of Starting Material or Product Base is too strongUse a milder base. Consider running the reaction at a lower temperature.
Reaction temperature is too highOptimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation.
Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be required.

  • To a flame-dried reaction vessel, add:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] Coupled Product Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product Ar-X This compound Ar'-B(OH)2 Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electron-withdrawing fluorine atoms on this compound can influence the reactivity of the C-Br bond and the choice of catalyst system.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

**Q1: What are the key considerations when choosing a catalyst system

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the critical role of solvents in modulating the reactivity of 2-Bromo-4,5-difluorobenzaldehyde. This valuable building block in organic synthesis presents unique challenges and opportunities depending on the reaction environment. This guide, structured in a question-and-answer format, offers troubleshooting advice and frequently asked questions to empower you in your experimental endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during reactions with this compound, with a focus on how solvent choice can be both the problem and the solution.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential solvent-related causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings are a frequent challenge.[1] The solvent system is a critical parameter that influences catalyst activity, reagent solubility, and side reactions.[2]

Potential Solvent-Related Causes:

  • Poor Solubility of Reagents: If your boronic acid, base, or the palladium catalyst has poor solubility in the chosen solvent, the reaction will be slow and incomplete.

  • Inappropriate Polarity: The polarity of the solvent can significantly impact the reaction rate and selectivity.[3][4] A solvent that is too nonpolar may not effectively dissolve the reagents, while a highly polar solvent might interfere with the catalytic cycle.

  • Presence of Water: While some Suzuki reactions benefit from aqueous conditions, the water content must be optimized.[2] Too much or too little water can be detrimental.

  • Solvent Contaminants: Trace impurities in the solvent can poison the palladium catalyst, leading to a significant drop in yield.[2]

Troubleshooting and Optimization Strategy:

  • Solvent Screening: A systematic screening of solvents is highly recommended. Common choices include toluene, dioxane, tetrahydrofuran (THF), and mixtures with water. For instance, a mixture of DMF and water has been shown to be effective in some Suzuki couplings.[4]

  • Biphasic vs. Homogeneous Systems: Consider both biphasic (e.g., toluene/water) and homogeneous (e.g., dioxane, DMF) systems. The choice will depend on the specific substrates and catalyst used.

  • Base and Solvent Compatibility: Ensure the base you are using (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is compatible and sufficiently soluble in your chosen solvent system.[5]

  • Use High-Purity Solvents: Always use dry, high-purity solvents to minimize catalyst poisoning.[6] If you suspect contamination, using a fresh bottle or purifying the solvent may be necessary.

Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) on the fluorine atoms, but the reaction is sluggish and incomplete. How can I use the solvent to drive the reaction to completion?

Answer:

Nucleophilic aromatic substitution (SNAr) reactions are highly sensitive to solvent effects. The solvent's ability to stabilize the intermediate Meisenheimer complex is paramount for a successful transformation.[7][8]

Key Solvent Considerations for SNAr:

  • Polar Aprotic Solvents are Key: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are the solvents of choice for SNAr reactions.[7][9] These solvents are polar enough to dissolve the nucleophile and the substrate but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[10]

  • Protic Solvents are Detrimental: Protic solvents like water, methanol, and ethanol should generally be avoided.[9][11] They can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[9][12]

  • Temperature Optimization: In conjunction with the right solvent, increasing the reaction temperature can significantly accelerate the rate of SNAr.[1] However, be mindful of potential side reactions at higher temperatures.

Troubleshooting Steps:

  • Switch to a High-Boiling Polar Aprotic Solvent: If your reaction is slow in a solvent like acetonitrile, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO. This will allow you to run the reaction at a higher temperature.

  • Ensure Anhydrous Conditions: Moisture can protonate your nucleophile, reducing its effectiveness. Ensure your solvent and reagents are dry.[6]

  • Consider Solvent Mixtures: In some cases, a co-solvent system might be beneficial to optimize the solubility of all reaction components.

Question 3: My Grignard reagent formation with this compound is failing, or the subsequent reaction with an electrophile gives a low yield. What is the role of the solvent in this process?

Answer:

The success of a Grignard reaction hinges on the correct choice of an anhydrous aprotic solvent.[13]

Critical Solvent Requirements for Grignard Reactions:

  • Ethereal Solvents are Essential: Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation.[13] They play a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.[13] For less reactive aryl halides, THF is often preferred.[13]

  • Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water, alcohols, and even the N-H bonds of amines.[14] Therefore, the solvent and all glassware must be rigorously dried.

  • Avoid Protic Solvents: Any protic solvent will quench the Grignard reagent, leading to the formation of the corresponding protonated arene (1,2-difluorobenzene in this case) and failure of the desired reaction.[13]

Troubleshooting Protocol:

  • Dry Your Solvent and Glassware: Ensure your diethyl ether or THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Flame-dry all glassware under vacuum or in an oven before use.

  • Initiation of the Reaction: Sometimes, the reaction can be difficult to initiate. A small crystal of iodine or a few drops of a pre-formed Grignard reagent can be used to activate the magnesium surface.

  • Solvent Choice for Less Reactive Halides: If you are struggling with Grignard formation in diethyl ether, switching to THF, which has a higher boiling point and better solvating properties, may be beneficial.[13] 2-Methyltetrahydrofuran (2-MeTHF) is another alternative that can sometimes offer improved performance.[15]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of this compound, with a focus on solvent selection.

Q1: Which functional group is more reactive on this compound, the bromo or the fluoro substituents, in nucleophilic aromatic substitution?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement generally follows the order F > Cl > Br > I.[7] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate Meisenheimer complex.[7][16] Therefore, the fluorine atoms on this compound are more susceptible to nucleophilic attack than the bromine atom.

Q2: How does the aldehyde group influence the reactivity of the aromatic ring?

A2: The aldehyde group is an electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution.[17] The electron-withdrawing nature of the aldehyde, in combination with the fluorine atoms, makes the aromatic ring of this compound particularly electron-deficient and thus a good substrate for SNAr reactions.

Q3: Can I perform a Grignard reaction on the bromo group without affecting the aldehyde?

A3: This is a significant challenge. Grignard reagents are potent nucleophiles and will readily add to the aldehyde carbonyl group.[14][18] Therefore, attempting to form a Grignard reagent from this compound will likely result in the Grignard reagent reacting with the starting material's aldehyde. To achieve a Grignard-type reaction at the bromo position, the aldehyde group must first be protected, for example, as an acetal. After the desired reaction, the protecting group can be removed to regenerate the aldehyde.

Q4: What is the impact of solvent polarity on the reaction mechanism, for instance, SN1 versus SN2 type reactions at a benzylic position if the aldehyde were reduced?

A4: While this compound itself does not have a benzylic position for substitution, if the aldehyde were reduced to a hydroxymethyl group and then converted to a benzylic halide, the solvent would play a crucial role in the substitution mechanism. Polar protic solvents (e.g., water, ethanol) would favor an SN1 mechanism by stabilizing the formation of a benzylic carbocation intermediate.[10] Conversely, polar aprotic solvents (e.g., acetone, DMSO) would favor an SN2 mechanism by solvating the counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity for a backside attack.[10]

Data Summary

The following table provides a general guideline for solvent selection for common reactions involving this compound.

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale
Suzuki-Miyaura Coupling Aprotic or Biphasic MixturesToluene, Dioxane, THF, DMF/WaterBalances reagent solubility and catalyst activity.[3][4]
Nucleophilic Aromatic Substitution (SNAr) Polar AproticDMSO, DMF, AcetonitrileStabilizes the Meisenheimer intermediate and enhances nucleophile reactivity.[7][9]
Grignard Reagent Formation Anhydrous EtherealDiethyl ether, THFStabilizes the Grignard reagent through coordination.[13]
Aldehyde Reduction (e.g., with NaBH₄) Polar ProticMethanol, EthanolSolvates the borohydride and the aldehyde, facilitating the reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., toluene/water or dioxane) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction:

  • In a sealed tube or round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or DMF).

  • Add the nucleophile (e.g., an amine or alkoxide, 1.1-1.5 equiv.) portion-wise.

  • If necessary, add a base (e.g., K₂CO₃ or Et₃N) to neutralize any acid formed during the reaction.

  • Heat the reaction mixture (temperature will vary depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Solvent Selection Workflow for Reactivity of this compound start Identify Reaction Type reaction_type Suzuki Coupling | SNAr | Grignard Formation start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki snar SNAr reaction_type->snar grignard Grignard Formation reaction_type->grignard solvent_suzuki Aprotic (Toluene, Dioxane) or Biphasic (Toluene/Water) suzuki->solvent_suzuki solvent_snar Polar Aprotic (DMSO, DMF) snar->solvent_snar solvent_grignard Anhydrous Ethereal (THF, Et2O) grignard->solvent_grignard troubleshooting Low Yield or Side Reactions? solvent_suzuki->troubleshooting solvent_snar->troubleshooting solvent_grignard->troubleshooting optimize Optimize: - Solvent Purity - Temperature - Reagent Solubility - Anhydrous Conditions troubleshooting->optimize Yes end Successful Reaction troubleshooting->end No optimize->end

Caption: A decision-making workflow for solvent selection based on the intended reaction type for this compound.

Caption: A diagram illustrating the differential effect of polar protic versus polar aprotic solvents on the reactivity of a nucleophile in an SNAr reaction.

References

Technical Support Center: Monitoring Transformations of 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-difluorobenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively monitor your chemical transformations and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

A1: The choice of analytical technique depends on the specific reaction, but the most common and effective methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

  • TLC is excellent for quick, qualitative checks of reaction progress, allowing you to visualize the consumption of the starting material and the appearance of the product.[4][5]

  • HPLC and GC provide quantitative data on the concentration of reactants and products, which is crucial for kinetic studies and determining reaction completion.[1][3]

  • NMR spectroscopy offers detailed structural information, confirming the identity of your product and detecting any side products that may have formed.[2][6] ¹⁹F NMR can be particularly useful for monitoring reactions involving fluorinated compounds.[2]

Q2: How can I develop a reliable TLC method for my reaction?

A2: Developing a good TLC method involves selecting a solvent system that provides good separation between your starting material (this compound) and your expected product.

  • Start with a moderately polar solvent system , such as a mixture of hexane and ethyl acetate.

  • Spot the starting material and the reaction mixture on the same plate to compare their Rf values. A "co-spot," where both are spotted in the same lane, can help confirm if the starting material is consumed.[4]

  • Adjust the solvent polarity to achieve an Rf value for your product between 0.2 and 0.8 for optimal separation.[5]

  • Visualize the spots using a UV lamp, as aromatic aldehydes are typically UV active.[4]

Q3: My reaction appears to have stalled. What are the first troubleshooting steps I should take?

A3: If your reaction seems to have stopped before completion, consider the following:

  • Re-evaluate your reaction conditions: Check the temperature, stirring, and ensure an inert atmosphere if required (e.g., for organometallic reactions).

  • Confirm the quality of your reagents: Impurities in solvents or starting materials can inhibit catalysts or lead to side reactions.

  • Consider catalyst deactivation: In catalytic reactions like Suzuki or Heck couplings, the catalyst may have degraded.

  • Check for the formation of inhibitory byproducts: Sometimes, a side product can interfere with the reaction.

Q4: Are there any common side reactions to be aware of when using this compound?

A4: Yes, depending on the reaction type, you may encounter:

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki):

    • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by high temperatures, prolonged reaction times, or the choice of base and ligand.[7][8]

    • Homocoupling: Two molecules of the boronic acid reagent couple together. This can be promoted by the presence of oxygen.[8]

  • In Wittig Reactions:

    • Formation of both (E) and (Z)-alkene isomers is possible.[9][10]

  • In Grignard Reactions:

    • The highly basic Grignard reagent can be quenched by any acidic protons present in the reaction mixture, including trace amounts of water.

Section 2: Troubleshooting Guides for Specific Transformations

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Here's how to troubleshoot common issues when using this compound as a substrate.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inactive Catalyst The Pd(0) active species may not have formed or has been deactivated.- Ensure proper degassing of solvents and reagents to remove oxygen. - Try a different palladium source or ligand. For electron-rich bromides, ligands like SPhos can be effective.[11]
Poor Solubility Reagents may not be sufficiently dissolved in the chosen solvent.- Try a different solvent system, such as THF/water or dioxane/water.[11] Adding a co-solvent like ethanol can sometimes help with phase mixing.[11]
Base Incompatibility The chosen base may not be optimal for the reaction.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.
Low Reaction Temperature The reaction may require more thermal energy to proceed.- Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Problem 2: Significant Dehalogenation Side Product Observed

Visualizing the Problem:

Caption: Troubleshooting dehalogenation in Suzuki coupling.

Explanation and Solutions:

Dehalogenation is the reduction of the aryl bromide to the corresponding arene.[7]

  • High Temperature/Long Reaction Time: Prolonged heating can promote this side reaction.[7] Try running the reaction for a shorter duration or at a lower temperature.

  • Base: Some bases can act as hydride donors. Consider switching to a different base.

  • Ligand: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands to find one that favors the desired cross-coupling.[7]

Guide 2: Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[9][12]

Problem: Incomplete Consumption of this compound

Possible Causes & Solutions:

Cause Explanation Recommended Action
Unstable Ylide The phosphorus ylide may be degrading before it can react with the aldehyde.- Generate the ylide in the presence of the aldehyde rather than pre-forming it and then adding the aldehyde.[13]
Insufficiently Strong Base The base may not be strong enough to fully deprotonate the phosphonium salt to form the ylide.- Consider using a stronger base like n-butyllithium or sodium hydride. Ensure anhydrous conditions.
Steric Hindrance The ylide or the aldehyde may be sterically hindered, slowing down the reaction.- This is less likely with this compound itself, but could be a factor with bulky ylides. Consider longer reaction times or slightly elevated temperatures.

Experimental Workflow for a Wittig Reaction:

Wittig_Workflow cluster_prep Ylide Formation cluster_reaction Alkene Synthesis cluster_workup Workup & Purification A Phosphonium Salt + Base in Anhydrous Solvent B Stir at 0 °C to Room Temperature A->B Deprotonation C Add this compound B->C Ylide Ready D Monitor by TLC/HPLC for Product Formation C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Caption: General workflow for a Wittig reaction.

Guide 3: Grignard Reaction

Grignard reactions are classic C-C bond-forming reactions where an organomagnesium halide adds to a carbonyl group.

Problem: Low Yield of the Secondary Alcohol

Possible Causes & Solutions:

Cause Explanation Recommended Action
Wet Glassware/Solvents Grignard reagents are extremely strong bases and will be quenched by water.- Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents.
Poor Quality Magnesium The surface of the magnesium turnings may be oxidized, preventing the formation of the Grignard reagent.- Activate the magnesium by crushing it under an inert atmosphere or by adding a small crystal of iodine.
Side Reaction with Bromo Group While less common, the Grignard reagent could potentially react with the aryl bromide of another molecule.- Add the Grignard reagent slowly to the aldehyde at a low temperature to favor the desired carbonyl addition.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Bromo-4,5-difluorobenzaldehyde and its Derivatives: Characterization, Validation, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1] Halogenated benzaldehydes, in particular, serve as versatile building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of 2-Bromo-4,5-difluorobenzaldehyde, a key intermediate, with its structural isomers. We will delve into its synthesis, characterization, and validation, supported by experimental data and protocols, to offer a comprehensive resource for researchers in drug discovery and development.

The Strategic Advantage of Fluorination in Benzaldehyde Scaffolds

The introduction of fluorine into a benzaldehyde molecule can profoundly influence its physicochemical and pharmacological properties. The high electronegativity of fluorine can modulate the acidity of nearby functional groups, alter lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. These modifications can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and ultimately, more effective and safer therapeutic agents. This compound, with its unique substitution pattern, offers a valuable platform for the synthesis of novel bioactive compounds.

Synthesis of this compound: A Representative Approach

While multiple synthetic routes to brominated and fluorinated benzaldehydes exist, a common strategy involves the bromination of a fluorinated precursor. The following protocol is a representative method adapted from the synthesis of a closely related isomer, 2-bromo-4-fluorobenzaldehyde, and can be optimized for the synthesis of this compound.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-Difluorobenzaldehyde

  • Concentrated Sulfuric Acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-difluorobenzaldehyde (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

  • Portion-wise, add N-Bromosuccinimide (1.1 equivalents) to the stirring solution, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the aldehyde, making the aromatic ring more susceptible to electrophilic bromination. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. The aqueous workup is necessary to remove the acid and any unreacted reagents.

Characterization and Validation: A Multi-technique Approach

The unambiguous identification and purity assessment of this compound are critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically >180 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1680-1715 cm⁻¹. The spectrum will also display characteristic absorptions for the C-Br and C-F bonds.

The following table summarizes the key analytical techniques and the information they provide:

Analytical TechniqueInformation ProvidedKey Performance Aspects
¹H NMR Elucidation of the proton frameworkProvides information on the chemical environment and connectivity of protons.
¹³C NMR Identification of all carbon environmentsConfirms the carbon skeleton and the presence of the carbonyl group.
Mass Spectrometry Molecular weight and fragmentation patternThe isotopic pattern of bromine is a key diagnostic feature.
FTIR Spectroscopy Identification of functional groupsConfirms the presence of the aldehyde carbonyl and halogen-carbon bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationEssential for determining the purity of the synthesized compound.[3]

Comparative Analysis with Isomeric Alternatives

The reactivity of a substituted benzaldehyde is highly dependent on the nature and position of the substituents on the aromatic ring. Here, we compare this compound with two of its common isomers: 2-Bromo-4-fluorobenzaldehyde and 4-Bromo-2,5-difluorobenzaldehyde.

FeatureThis compound2-Bromo-4-fluorobenzaldehyde4-Bromo-2,5-difluorobenzaldehyde
CAS Number 476620-54-9[3][4]59142-68-6357405-75-5
Molecular Weight 221.00203.01221.00
Predicted Reactivity in Nucleophilic Aromatic Substitution The fluorine at C5 is activated by the ortho-bromo and para-aldehyde groups, making it susceptible to nucleophilic attack.The fluorine at C4 is activated by the ortho-bromo and para-aldehyde groups.The fluorines at C2 and C5 are both activated by the para-bromo and ortho/meta-aldehyde groups.
Predicted Reactivity in Suzuki Coupling The C-Br bond is available for oxidative addition to a palladium catalyst, enabling cross-coupling reactions.The C-Br bond is similarly reactive in Suzuki coupling.The C-Br bond is available for Suzuki coupling.

Expert Insights on Reactivity:

The electron-withdrawing nature of the aldehyde and fluorine substituents deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) .[5] In all three isomers, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The choice of isomer for a particular synthetic application will depend on the desired substitution pattern of the final product and the relative reactivity of the different positions on the aromatic ring.

G cluster_synthesis Synthesis cluster_characterization Characterization & Validation cluster_application Key Applications 4,5-Difluorobenzaldehyde 4,5-Difluorobenzaldehyde Bromination Bromination 4,5-Difluorobenzaldehyde->Bromination NBS, H₂SO₄ This compound This compound Bromination->this compound NMR NMR MS MS FTIR FTIR HPLC HPLC Suzuki Coupling Suzuki Coupling SNAr SNAr Drug Discovery Drug Discovery Suzuki Coupling->Drug Discovery SNAr->Drug Discovery

Case Study: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of substituents at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent mixture and degas the solution.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

G Aryl Halide This compound Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Boronic Acid Ar'-B(OH)₂ Boronic Acid->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Coupled Product 2-Aryl-4,5-difluorobenzaldehyde Reductive Elimination->Coupled Product

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique substitution pattern offers opportunities for diverse chemical transformations, including Suzuki-Miyaura couplings and nucleophilic aromatic substitutions. A thorough understanding of its synthesis, characterization, and reactivity, in comparison to its isomers, is crucial for its effective utilization in the development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this important intermediate into their synthetic strategies.

References

Comparative reactivity of 2-Bromo-4,5-difluorobenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Bromo-4,5-difluorobenzaldehyde

This guide provides an in-depth, objective comparison of the reactivity of this compound against other common benzaldehydes. Designed for researchers, scientists, and drug development professionals, this document synthesizes electronic principles with experimental data to offer a predictive framework for this versatile synthetic building block. We will explore its unique reactivity profile, which is governed by the interplay of steric and electronic effects, making it a valuable intermediate in the synthesis of complex molecules.

The Underlying Principles: Electronic and Steric Influence on Reactivity

The reactivity of a substituted benzaldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates reaction rates in nucleophilic addition reactions.[1][2][3]

  • Electron-Donating Groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, thus slowing down nucleophilic additions.[1][4]

  • Aromatic aldehydes , as a class, are typically less reactive than their aliphatic counterparts (like propanal) because the phenyl ring's resonance donates electron density to the carbonyl group, reducing its polarity.[4][5][6]

In the case of This compound , the substituents impart a distinct electronic character:

  • Fluorine Atoms (C4, C5): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). While it has a weak resonance donating effect (+R) via its lone pairs, the inductive effect is dominant, significantly increasing the electrophilicity of the carbonyl carbon.[7]

  • Bromine Atom (C2): Bromine is also inductively withdrawing (-I) and weakly resonance donating (+R). Crucially, its position at the ortho position introduces significant steric hindrance around the aldehyde functional group, which can influence the approach of nucleophiles.

The combination of two strongly withdrawing fluorine atoms and one bromine atom renders the carbonyl carbon of this compound exceptionally electron-deficient and therefore highly reactive towards nucleophiles.

Caption: Electronic and steric contributions to the reactivity of this compound.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction for aldehydes. The rate-determining step typically involves the attack of a nucleophile on the electrophilic carbonyl carbon.

A. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[8] The reaction is highly sensitive to the electrophilicity of the aldehyde.

Comparative Reactivity Prediction: The strong electron-withdrawing nature of the fluoro and bromo substituents in this compound is expected to make it significantly more reactive than unsubstituted benzaldehyde and even surpasses traditionally reactive substrates like 4-nitrobenzaldehyde.

CompoundKey Substituent EffectPredicted Relative Rate
This compound Strong -I (2F, 1Br) Very High
4-NitrobenzaldehydeStrong -I, -R (NO₂)High
BenzaldehydeUnsubstituted (Reference)Moderate
4-Methylbenzaldehyde (p-Tolualdehyde)Weak +I, +R (CH₃)Low

Protocol: Knoevenagel Condensation of Aromatic Aldehydes

This protocol provides a generalized, robust method for comparing the reactivity of various benzaldehydes. The choice of a mild base and room temperature conditions allows for clear differentiation based on the substrate's intrinsic reactivity.

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (12 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the solution. For a more environmentally friendly approach, a combination of I₂ (0.3 mmol) and K₂CO₃ (0.3 mmol) can be used as an effective catalyst system at room temperature.[9]

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) at 5-minute intervals for highly reactive aldehydes and 30-minute intervals for less reactive ones.

  • Workup and Isolation: Upon completion, a solid product will often precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by standard aqueous workup and extraction.

  • Analysis: Determine the reaction time and isolated yield. The product can be characterized by ¹H NMR and melting point comparison with literature values.

Causality Behind Experimental Choices:

  • Malononitrile: Chosen as the active methylene compound due to its high acidity, allowing the reaction to proceed under mild basic conditions.

  • Ethanol: A common, polar protic solvent that readily dissolves the reactants and facilitates the reaction.

  • Room Temperature: This condition is deliberately chosen to highlight the electronic differences between the aldehydes. Highly activated aldehydes will react quickly, while deactivated ones will be sluggish, providing a clear kinetic comparison.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis A Dissolve Aldehyde & Malononitrile in EtOH B Add Catalyst (e.g., Piperidine) A->B C Stir at Room Temp B->C D Monitor by TLC C->D E Precipitate Product (Cool if necessary) D->E Reaction Complete F Vacuum Filtration E->F G Analyze Yield & Purity (NMR, MP) F->G

Caption: Experimental workflow for the comparative Knoevenagel condensation.

B. Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, and its rate is similarly enhanced by EWGs on the benzaldehyde.[2][10][11]

Comparative Data: While specific kinetic data for this compound is not readily available in comparative literature, we can extrapolate from data on other substituted benzaldehydes.[1]

Benzaldehyde DerivativeSubstituentRelative Rate Constant (k/k₀)Product Yield (%)[2]
This compound 2-Br, 4,5-di-F (Predicted > 15) (Predicted > 90%)
p-Nitrobenzaldehydep-NO₂14.785
p-Chlorobenzaldehydep-Cl2.7578
BenzaldehydeH1.0070
p-Methylbenzaldehydep-CH₃0.4565

The data clearly shows that electron-withdrawing groups significantly accelerate the Wittig reaction.[1][12] Given the potent inductive effects of its substituents, this compound is expected to be one of the most reactive benzaldehydes in this transformation.

Reactivity at the C-Br Bond: Palladium-Catalyzed Cross-Coupling

Beyond the reactivity of the aldehyde, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.[13][14]

The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The efficiency of the initial oxidative addition of the aryl bromide to the Pd(0) catalyst can be influenced by the ring's electronics. Electron-deficient aryl halides often undergo oxidative addition more readily.

Suzuki_Cycle Generalized Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_pd_r_complex Ar-Pd(II)-R L₂ transmetalation->aryl_pd_r_complex reductive_elimination Reductive Elimination aryl_pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition organoboron R-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of our title compound with an arylboronic acid, a powerful method for constructing biaryl structures.

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1), to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Base: Required to activate the boronic acid for the transmetalation step.[15]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.

Conclusion

This compound presents a dual-reactivity profile that makes it an exceptionally valuable building block in modern organic synthesis.

  • Highly Activated Aldehyde: The potent, combined inductive electron withdrawal from two fluorine atoms and one bromine atom makes its carbonyl group highly electrophilic. This leads to significantly enhanced reactivity in nucleophilic addition reactions like the Knoevenagel condensation and Wittig reaction, often resulting in faster reaction times and higher yields compared to less substituted benzaldehydes.

  • Versatile Cross-Coupling Handle: The C-Br bond at the ortho-position serves as a robust handle for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step, making it a reliable substrate for constructing complex molecular architectures.

This unique combination of features allows for sequential and selective functionalization, empowering chemists to build intricate molecules efficiently. Understanding this comparative reactivity is crucial for rational synthetic design in the fields of medicinal chemistry, agrochemicals, and materials science.[16]

References

A Researcher's Guide to Unlocking the Therapeutic Potential of 2-Bromo-4,5-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Halogenated benzaldehydes, in particular, represent a promising class of precursors for the synthesis of new chemical entities with diverse pharmacological activities. This guide provides an in-depth technical overview of the synthesis and biological activity screening of derivatives of 2-Bromo-4,5-difluorobenzaldehyde. While specific biological activity data for derivatives of this particular benzaldehyde is emerging, this document will serve as a comprehensive manual for their synthesis, characterization, and subsequent screening for antimicrobial, anticancer, and anti-inflammatory properties, drawing comparisons with structurally related compounds to provide context and rationale for experimental design.

The Rationale for Investigating this compound Derivatives

The unique substitution pattern of this compound, featuring both bromine and fluorine atoms, offers a compelling starting point for drug discovery. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1]. Bromine, a bulky and lipophilic halogen, can also contribute to enhanced biological activity through various interactions with biological targets. The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones, which are well-documented pharmacophores with a broad spectrum of biological activities[2][3].

Synthesis of this compound Derivatives: A Focus on Schiff Bases and Thiosemicarbazones

The primary route for derivatizing this compound involves condensation reactions with primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones. These reactions are typically straightforward, offering a high yield of the desired products.

General Synthesis Protocol for Schiff Base Derivatives

Causality of Experimental Choices: The condensation reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. The reaction is often carried out in a protic solvent like ethanol, which can solvate the reactants and facilitate the reaction. Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol. To this solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

General Synthesis Protocol for Thiosemicarbazone Derivatives

Causality of Experimental Choices: The reaction between an aldehyde and thiosemicarbazide is a nucleophilic addition-elimination reaction. The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the benzaldehyde. The acidic conditions facilitate the dehydration of the intermediate to form the stable thiosemicarbazone.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 10 mmol of this compound in 30 mL of ethanol in a round-bottom flask.

  • Addition of Thiosemicarbazide: In a separate beaker, dissolve 10 mmol of thiosemicarbazide in 20 mL of warm water. Add this solution to the ethanolic solution of the aldehyde.

  • Catalysis and Reaction: Add a few drops of concentrated sulfuric acid as a catalyst. Reflux the mixture for 3-5 hours.

  • Isolation and Purification: After cooling, the precipitated solid is filtered, washed with water and cold ethanol, and then recrystallized from ethanol to obtain the pure thiosemicarbazone derivative.

Characterization of Synthesized Derivatives: The synthesized compounds should be thoroughly characterized using various spectroscopic techniques to confirm their structure and purity. These include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N (imine) stretch in Schiff bases (typically around 1600-1650 cm⁻¹) and the C=S (thione) stretch in thiosemicarbazones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds.

Biological Activity Screening: A Comparative Approach

The synthesized derivatives of this compound should be screened for a range of biological activities. The following sections outline the standard protocols for antimicrobial, anticancer, and anti-inflammatory screening, with comparative data from structurally similar compounds to provide a benchmark for activity.

Antimicrobial Activity Screening

Schiff bases and their metal complexes are known to exhibit significant antimicrobial properties[4][5][6][7]. The presence of the azomethine group is often crucial for their biological activity.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Screening Assays cluster_analysis Data Analysis start Synthesized Derivatives stock Prepare Stock Solutions (e.g., in DMSO) start->stock diffusion Agar Well/Disk Diffusion Assay (Qualitative) stock->diffusion broth Broth Microdilution Assay (Quantitative - MIC Determination) stock->broth media Prepare Bacterial/Fungal Cultures and Growth Media media->diffusion media->broth measure Measure Zone of Inhibition (Diffusion) diffusion->measure observe Determine MIC (Lowest concentration with no visible growth) broth->observe compare Compare with Standard Antibiotics measure->compare observe->compare

Caption: General workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO (e.g., 1 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Comparative Data for Structurally Similar Compounds:

Compound TypeTest OrganismMIC (µg/mL)Reference
Schiff base of sulfonamideE. coli>100[4]
Schiff base of sulfonamideS. aureus50[4]
Thiosemicarbazone derivativeB. cereus10[8]
Thiosemicarbazone derivativeS. aureus100[8]
Anticancer Activity Screening

Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines[9][10][11][12][13].

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow cluster_prep Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Synthesized Derivatives treat Treat cells with various concentrations of derivatives start->treat cells Culture Cancer Cell Lines (e.g., MCF-7, A549) cells->treat mtt MTT Assay treat->mtt measure Measure Absorbance mtt->measure calculate Calculate Cell Viability (%) and IC50 value measure->calculate compare Compare with Standard Anticancer Drugs (e.g., Cisplatin) calculate->compare

Caption: General workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity (IC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Standard anticancer drug (e.g., Cisplatin or Doxorubicin)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (standard anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Comparative Data for Structurally Similar Compounds:

Compound TypeCell LineIC50 (µM)Reference
Thiosemicarbazone derivativeC6 (glioma)9.08 - 10.59[8]
Thiosemicarbazone derivativeMCF7 (breast cancer)7.02 - 9.08[8]
Metal complex of Schiff baseHeLa (cervical cancer)<10[12]
Silyl derivative of 3,4-Dibromo-5-hydroxy-furan-2(5H)-oneA549 (lung cancer)4.7 - 23.4[14]
Anti-inflammatory Activity Screening

Many benzaldehyde derivatives, particularly those with phenolic hydroxyl groups, have been reported to possess anti-inflammatory properties[15][16][17].

Experimental Workflow for Anti-inflammatory Screening:

Anti_inflammatory_Workflow cluster_prep Cell Culture & Stimulation cluster_assay Measurement of Inflammatory Mediators cluster_analysis Data Analysis start Synthesized Derivatives stimulate Treat cells with derivatives and stimulate with LPS start->stimulate cells Culture Macrophages (e.g., RAW 264.7) cells->stimulate no Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no cytokine Cytokine Assay (ELISA for TNF-α, IL-6) stimulate->cytokine measure_no Measure NO production no->measure_no measure_cytokine Measure Cytokine levels cytokine->measure_cytokine compare Compare with Standard Anti-inflammatory Drugs (e.g., Indomethacin) measure_no->compare measure_cytokine->compare

Caption: General workflow for in vitro anti-inflammatory activity screening.

Detailed Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • Synthesized this compound derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM with high glucose, supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Dexamethasone)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a control group with cells treated only with LPS.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The formation of a purple azo dye indicates the presence of nitrite, a stable product of NO.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Inhibition Calculation: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-only control group.

Comparative Data for Structurally Similar Compounds:

CompoundCell LineAssayEffectReference
3-Bromo-4,5-dihydroxybenzaldehydeRAW 264.7IL-6 productionDose-dependent suppression[15]
3-Bromo-4,5-dihydroxybenzaldehydeRAW 264.7NF-κB phosphorylationInhibitory effect[15]
Benzofuran derivativesMacrophagesIL-6 productionIC50 ranging from 1.23 to 9.04 µM[18]

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet largely unexplored, area for the discovery of new therapeutic agents. This guide provides a robust framework for the synthesis and systematic biological evaluation of these compounds. By following the detailed protocols for antimicrobial, anticancer, and anti-inflammatory screening, researchers can effectively assess the potential of these novel derivatives.

The causality-driven experimental design and the inclusion of comparative data from structurally related compounds will enable a more informed interpretation of the screening results. Future research should focus on elucidating the structure-activity relationships (SAR) of these derivatives to optimize their biological activity and selectivity. Promising lead compounds identified through these screening cascades can then be advanced to more complex in vivo models and mechanistic studies to fully unlock their therapeutic potential.

References

A Senior Application Scientist's Guide: Comparing the Efficacy of Synthetic Methods for 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-4,5-difluorobenzaldehyde is a highly valuable building block in contemporary chemical synthesis. Its unique substitution pattern—a bromine atom for cross-coupling reactions and two fluorine atoms that modulate electronic properties and metabolic stability—makes it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of these functional groups allows for intricate molecular designs, particularly in the synthesis of complex heterocyclic systems. Given its importance, the efficiency, scalability, and robustness of its synthetic route are of paramount concern for researchers in both academic and industrial settings. This guide provides a comparative analysis of the two predominant synthetic strategies for this compound, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal method for their specific needs.

Method A: Directed ortho-Metalation (DoM) and Formylation of 1-Bromo-3,4-difluorobenzene

This approach represents a highly regioselective and convergent strategy, building the target molecule from a readily available starting material. The core of this method lies in the principle of Directed ortho-Metalation (DoM), a powerful tool for functionalizing aromatic rings with high precision.[3]

Mechanistic Rationale

Directed ortho-Metalation relies on a pre-existing functional group on the aromatic ring, the directing metalation group (DMG), to coordinate with an organolithium reagent.[4] This coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction over other protons on the ring.[4] In the case of 1-bromo-3,4-difluorobenzene[5][6], while halogens are not the strongest DMGs, the combination of their inductive electron-withdrawing effects acidifies the adjacent protons. The lithiation occurs specifically at the C2 position (ortho to the bromine) due to a combination of inductive activation and the potential for weak coordination with the fluorine at C4. The resulting aryllithium intermediate is a potent nucleophile, which is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality. The entire process must be conducted under strictly anhydrous conditions and at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium species and prevent side reactions.[7]

Experimental Protocol: Synthesis via DoM
  • Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.

  • Initial Charge: Anhydrous tetrahydrofuran (THF, 200 mL) and 1-bromo-3,4-difluorobenzene (19.3 g, 0.1 mol) are added to the flask.

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Lithiation: A solution of n-Butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 11.7 g, 0.16 mol) is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for an additional 2 hours at -78 °C.

  • Quenching & Work-up: The reaction is allowed to warm to 0 °C and then cautiously quenched by the addition of 1 M hydrochloric acid (100 mL).

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Workflow Visualization: Directed ortho-Metalation

DoM_Workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Work-up & Purification Start_Mol 1-Bromo-3,4-difluorobenzene Step1 Lithiation (-78 °C, 1h) Start_Mol->Step1 Reagent1 n-BuLi in THF Reagent1->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Formylation (-78 °C, 2h) Intermediate->Step2 Reagent2 DMF (electrophile) Reagent2->Step2 Step3 Acidic Quench Step2->Step3 Step4 Extraction Step3->Step4 Step5 Column Chromatography Step4->Step5 Product This compound Step5->Product

Caption: Workflow for the DoM synthesis of this compound.

Method B: Oxidation of (2-Bromo-4,5-difluorophenyl)methanol

This synthetic route is a classic functional group transformation. It relies on the selective oxidation of a primary benzylic alcohol to the corresponding aldehyde. This method is often favored for its operational simplicity and typically high yields, provided the starting alcohol is readily accessible.

Mechanistic Rationale

The oxidation of primary alcohols to aldehydes requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation, particularly with benzylic alcohols.[8] It is a heterogeneous reagent, meaning the reaction occurs on the surface of the solid MnO₂. The mechanism involves the adsorption of the alcohol onto the manganese dioxide surface, followed by a concerted or stepwise process that removes two hydrogen atoms—one from the hydroxyl group and one from the carbinol carbon—to form the aldehyde, which then desorbs from the surface. The reaction is typically clean, and the main challenge lies in the filtration of the fine MnO₂ solid post-reaction.

Experimental Protocol: Synthesis via Oxidation
  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser (open to the atmosphere).

  • Initial Charge: (2-Bromo-4,5-difluorophenyl)methanol (22.3 g, 0.1 mol)[9][10] is dissolved in dichloromethane (DCM, 400 mL).

  • Oxidation: Activated manganese dioxide (MnO₂, 85%, 102 g, 1.0 mol, 10 eq.) is added to the solution in portions.

  • Reaction: The resulting black suspension is stirred vigorously at room temperature for 24-48 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese solids. The filter cake is washed thoroughly with additional DCM (3 x 50 mL) to recover all the product.

  • Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. If necessary, further purification can be achieved by recrystallization or a short plug of silica gel to afford pure this compound. A similar reported procedure for a related substrate achieved a 92% yield.[8]

Workflow Visualization: Oxidation of Benzyl Alcohol

Oxidation_Workflow cluster_start_ox Starting Materials cluster_reaction_ox Reaction Core cluster_end_ox Work-up & Purification Start_Alc (2-Bromo-4,5-difluorophenyl)methanol Step_Ox Oxidation (Room Temp, 24-48h) Start_Alc->Step_Ox Reagent_Ox MnO₂ in DCM Reagent_Ox->Step_Ox Step_Filt Celite® Filtration Step_Ox->Step_Filt Step_Conc Solvent Evaporation Step_Filt->Step_Conc Product_Ox This compound Step_Conc->Product_Ox

Caption: Workflow for the oxidation synthesis of this compound.

Head-to-Head Comparison and Data Summary

To provide a clear, objective comparison, the key performance indicators for both methods are summarized below. Yields for Method A are estimated based on analogous, well-documented DoM procedures.[11]

ParameterMethod A: Directed ortho-MetalationMethod B: Oxidation of Benzyl Alcohol
Starting Material 1-Bromo-3,4-difluorobenzene(2-Bromo-4,5-difluorophenyl)methanol
Key Reagents n-BuLi (pyrophoric), DMFActivated MnO₂ (solid oxidant)
Typical Yield 70–80% (estimated)85–95%[8]
Reaction Time 3–4 hours24–48 hours[8]
Temperature -78 °C (cryogenic)Room Temperature
Key Safety Concern Handling of pyrophoric organolithiumsHandling of fine powder oxidant
Scalability Issue Cryogenic cooling, moisture exclusionFiltration of large solid waste volume
Atom Economy Higher (more convergent)Lower (precursor alcohol synthesis needed)

Senior Application Scientist's Insights & Recommendation

The choice between these two robust methods is not merely a matter of yield but is dictated by the specific context of the synthesis—available equipment, scale, safety protocols, and economic factors.

Method A (Directed ortho-Metalation) is an elegant and powerful approach, particularly for discovery chemistry and small-scale synthesis. Its primary advantage is its convergency, directly constructing the target from a simple halo-aromatic precursor in a single, highly regioselective step. However, its reliance on pyrophoric n-BuLi and cryogenic temperatures presents significant safety and engineering challenges for scale-up. This method is ideal for research labs where chemists are well-versed in handling air-sensitive reagents and where rapid access to analogues from a common precursor is desired.

Method B (Oxidation) is the quintessential workhorse reaction. It is operationally simpler, avoids pyrophoric reagents, and runs at ambient temperature, making it exceptionally well-suited for larger-scale preparations and process chemistry environments. While the reaction time is longer, it requires less intensive monitoring. The main drawback is the generation of a significant amount of manganese solid waste, which can be cumbersome to filter on a large scale. Furthermore, this route is contingent on the availability and cost of the starting alcohol. If the alcohol must be synthesized first (e.g., from the same 1-bromo-3,4-difluorobenzene via a DoM-formaldehyde quench), it becomes a two-step process, reducing its overall efficiency compared to the direct formylation of Method A.

Final Recommendation:

  • For small-scale, rapid, and discovery-oriented synthesis , Method A is superior due to its high atom economy and strategic elegance.

  • For large-scale, process-oriented synthesis where safety and operational simplicity are paramount, Method B is the recommended choice, assuming the starting alcohol is commercially viable or can be produced efficiently.

Ultimately, both pathways are effective and validated strategies. The optimal choice will always depend on a careful evaluation of the specific project goals, resources, and constraints.

References

A Senior Application Scientist's Guide to Purity Assessment of Compounds from 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of modern medicinal chemistry and drug development, the structural integrity and purity of synthesized compounds are paramount. Even minute impurities can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile, making rigorous purity assessment a non-negotiable cornerstone of the research and development pipeline. This guide focuses on compounds derived from 2-Bromo-4,5-difluorobenzaldehyde, a versatile and increasingly important building block in the synthesis of novel therapeutic agents. The dual fluorine and bromine substituents provide multiple reaction handles, allowing for the creation of complex molecular architectures. However, this reactivity also necessitates a multi-faceted approach to purity analysis to ensure that the final compound is free from starting materials, by-products, and other process-related impurities.

This document provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of these synthesized compounds. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust, self-validating purity assessment workflows.

The Synthetic Landscape: Potential Impurities Originating from this compound

Understanding the potential impurities begins with understanding the common synthetic transformations of the starting material. This compound is frequently employed in reactions such as:

  • Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The bromo group is readily displaced. Potential impurities include unreacted starting material, residual catalysts (e.g., palladium, copper), ligands, and by-products from homo-coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the aldehyde, can be substituted. This can lead to isomeric impurities if the substitution is not completely regioselective.

  • Aldehyde Chemistry (e.g., Reductive Amination, Wittig Reaction, Oxidation): These reactions transform the aldehyde functionality. Impurities can include over-reduced or over-oxidized products, unreacted carbonyl, and residual reagents.

Given this context, a comprehensive purity analysis must be capable of detecting a wide range of organic and inorganic impurities.[1][2]

Core Analytical Techniques: A Comparative Overview

No single analytical technique is sufficient to declare a compound "pure." True confidence in purity is achieved through the use of orthogonal methods—techniques that measure the same property using different underlying principles. The most powerful combination for compounds derived from this compound typically involves High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Screening cluster_primary Primary Quantitative & Qualitative Analysis cluster_confirmation Confirmatory & In-depth Analysis cluster_final Final Purity Statement Synthesis Synthesized Compound (from this compound) TLC Thin Layer Chromatography (TLC) - Assess reaction completion - Identify number of components Synthesis->TLC HPLC HPLC-UV/PDA - Quantitative Purity (% Area) - Detect non-volatile impurities TLC->HPLC Primary Analysis NMR 1H and 19F NMR - Structural Confirmation - Identify structural isomers & impurities TLC->NMR Primary Analysis LCMS LC-MS - Confirm molecular weight - Identify unknown impurities HPLC->LCMS If impurities detected Final_Purity Certified Pure Compound (Purity >95-99% by orthogonal methods) HPLC->Final_Purity NMR->LCMS If structural anomalies NMR->Final_Purity LCMS->Final_Purity Elemental Elemental Analysis - Confirm elemental composition - Assess inorganic salt content Elemental->Final_Purity GC GC/GC-MS - Quantify residual solvents - Detect volatile impurities GC->Final_Purity

Caption: A typical workflow for purity assessment of synthesized compounds.

In-Depth Technique Comparison

The following table provides a high-level comparison of the most critical analytical techniques.

TechniquePrinciplePrimary Use CaseStrengthsLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity determination (% area), detection of non-volatile impurities.High sensitivity, excellent for separating isomers, robust and reproducible.[3][4]Requires a chromophore for UV detection, can be destructive, may not detect all impurities if they co-elute.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of structural isomers and process-related organic impurities.Non-destructive, provides unequivocal structural information, ¹⁹F NMR is highly specific for these compounds.[5][6]Relatively low sensitivity compared to MS, may not detect trace impurities (<0.1%) without specialized techniques (qNMR).
LC-MS HPLC separation followed by mass-to-charge ratio determination.Molecular weight confirmation, identification of unknown impurities.High sensitivity and selectivity, provides molecular weight information for each separated peak.[6][7][8]Response factors can vary significantly, making quantification challenging without standards.
GC Differential partitioning between a gas mobile phase and a stationary phase.Analysis of volatile and semi-volatile compounds, especially residual solvents.High resolution and speed, excellent for volatile impurities.[3][9][10]Not suitable for non-volatile or thermally labile compounds.[3][11]
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirmation of elemental composition.Provides fundamental confirmation of the molecular formula.Does not provide information on the nature of impurities, only their effect on the overall elemental composition.

Experimental Protocols & Causality

High-Performance Liquid Chromatography (HPLC)

Why it's the primary choice for quantitative purity: HPLC is the workhorse for purity assessment in the pharmaceutical industry.[4] Its ability to separate compounds with very similar structures, such as positional isomers that can arise from SNAr reactions on the difluoro-substituted ring, makes it indispensable.[3] We use a UV/Photodiode Array (PDA) detector because most aromatic compounds derived from our starting material will possess a UV chromophore, and the PDA allows for peak purity analysis by comparing spectra across a single peak.

Detailed Protocol: Reverse-Phase HPLC

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column is a standard choice for moderately polar aromatic compounds, providing a good balance of retention and resolution.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to sharpen peaks of any basic functionalities and acidifies the mobile phase to ensure acidic/phenolic compounds are in a single protonation state.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/PDA at 254 nm, or at the λmax of the main compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water. Rationale: Using a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B (linear gradient)

    • 17-20 min: Hold at 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: Hold at 10% B (re-equilibration)

    • Rationale: A gradient is essential to elute a wide range of potential impurities, from polar starting materials to non-polar by-products, in a reasonable time.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Trustworthiness Check: The International Council for Harmonisation (ICH) guidelines state that impurities present at a level of 0.1% or higher should be identified.[1] Any peak exceeding this threshold requires further investigation, typically by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's essential for structural confirmation: While HPLC provides quantitative data, it reveals nothing about the identity of the peaks. NMR is the gold standard for structural elucidation. For compounds from this compound, ¹⁹F NMR is a uniquely powerful tool.[5][12] The two fluorine atoms provide a sensitive, background-free probe to confirm the substitution pattern on the aromatic ring and can easily reveal the presence of isomeric impurities.[13][14][15]

NMR_Decision_Tree Start Acquire 1H and 19F NMR Spectra Check_1H Does 1H NMR match expected structure? Start->Check_1H Check_19F Do 19F NMR signals (number, coupling) match expected structure? Check_1H->Check_19F Yes Fail_Structure Structural Re-evaluation (Consider Isomers) Check_1H->Fail_Structure No Check_Impurities Are unexpected signals present in either spectrum? Check_19F->Check_Impurities Yes Check_19F->Fail_Structure No Pass Structure Confirmed Check_Impurities->Pass No Fail_Impurity Impurity Identification Required (Proceed to LC-MS) Check_Impurities->Fail_Impurity Yes

Caption: Decision tree for NMR spectral analysis.

Detailed Protocol: ¹H and ¹⁹F NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard if quantitative NMR (qNMR) is desired (e.g., 1,3,5-trimethoxybenzene for ¹H).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Causality: Check for the correct number of protons, chemical shifts, and coupling patterns. Look for residual solvent peaks and signals corresponding to potential impurities (e.g., the aldehyde proton from the starting material at ~10 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Causality: For a product where the 4,5-difluoro pattern is intact, two distinct doublets are expected due to F-F coupling. The chemical shifts are highly sensitive to the electronic environment, making this spectrum an excellent fingerprint of the compound and a sensitive detector of any isomeric by-products where the fluorine environment has changed.[5]

  • Data Analysis:

    • Compare the acquired spectra to the expected spectra for the target compound.

    • Integrate impurity peaks relative to the main compound to estimate their levels.

Conclusion and Recommendations

The purity assessment of compounds synthesized from this compound demands a rigorous, multi-technique approach.

  • For routine purity checks and quantitative analysis, HPLC is the recommended primary technique due to its robustness and resolving power.[3]

  • For absolute structural confirmation and identification of isomers, ¹H and ¹⁹F NMR are indispensable. The diagnostic power of ¹⁹F NMR for this class of compounds cannot be overstated.[5][12]

  • For the identification of unknown impurities flagged by HPLC or NMR, LC-MS is the method of choice.

  • For compliance with regulatory standards, analysis of residual solvents by GC and confirmation of elemental composition via elemental analysis are often required.[7]

Ultimately, a self-validating purity assessment system relies on the thoughtful application of these orthogonal techniques. By understanding the principles behind each method and the likely impurities arising from the synthesis, researchers can design a workflow that provides the highest possible confidence in the quality of their compounds, paving the way for successful downstream applications in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4,5-difluorobenzaldehyde Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a myriad of biologically active compounds.[1] Their inherent reactivity and the ability to introduce a wide range of substituents onto the benzene ring allow for the fine-tuning of steric and electronic properties, which are critical for specific interactions with biological targets. The aldehyde functional group itself is a key pharmacophoric feature, often involved in crucial binding interactions with enzyme active sites. This guide focuses on the structure-activity relationship (SAR) of a specific class of substituted benzaldehydes: 2-Bromo-4,5-difluorobenzaldehyde and its analogs, with a particular emphasis on their potential as kinase inhibitors.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases. Many successful kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding pocket of the enzyme. Therefore, understanding the SAR of novel substituted benzaldehyde scaffolds, such as the this compound core, is of significant interest for the development of next-generation kinase inhibitors.

This guide will provide an in-depth analysis of the SAR of this compound analogs, comparing their hypothetical performance with other halogenated benzaldehydes as kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present data in a clear and comparative format.

Structure-Activity Relationship (SAR) of this compound Analogs as p38 MAP Kinase Inhibitors

While a comprehensive SAR study specifically for this compound analogs is not extensively documented in publicly available literature, we can extrapolate and build a strong hypothesis based on the known principles of medicinal chemistry and SAR studies of related kinase inhibitors. For the purpose of this guide, we will focus on p38 mitogen-activated protein (MAP) kinase as a representative target, a key enzyme in the inflammatory response.[3][4]

The 2-bromo-4,5-difluoro substitution pattern on the benzaldehyde ring offers a unique combination of electronic and steric properties that can be systematically explored to understand their impact on kinase inhibition.

The Role of Halogen Substituents

Halogen atoms, particularly bromine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[5]

  • Fluorine: The small size and high electronegativity of fluorine can lead to several advantageous effects. It can form strong hydrogen bonds and other non-covalent interactions with the protein backbone, enhancing binding affinity.[5] Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound.[5] In the context of this compound, the two fluorine atoms at positions 4 and 5 create a distinct electronic environment on the phenyl ring.

  • Bromine: The larger bromine atom at the ortho-position (position 2) to the aldehyde group introduces significant steric bulk. This can be crucial for achieving selectivity for a particular kinase by exploiting differences in the shape and size of their ATP-binding pockets. The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding.

Hypothesized SAR of this compound Analogs

Based on these principles, we can propose the following SAR for analogs of this compound as p38 MAP kinase inhibitors:

  • The Aldehyde Group: The aldehyde at position 1 is likely to be a key hydrogen bond acceptor, interacting with hinge region residues of the kinase, a common binding motif for ATP-competitive inhibitors.

  • The 2-Bromo Group: The bromine atom is expected to influence the conformation of the molecule and potentially interact with a hydrophobic pocket adjacent to the hinge region. Modifications at this position, for instance, replacing bromine with chlorine or a methyl group, would likely have a significant impact on both potency and selectivity.

  • The 4,5-Difluoro Groups: The two fluorine atoms are predicted to enhance binding affinity through interactions with the solvent-exposed region of the ATP-binding site. Moving the fluorine atoms to other positions on the ring or replacing them with other electron-withdrawing or -donating groups would systematically probe the electronic requirements for optimal activity.

The following diagram illustrates the key structural features of this compound and their hypothesized interactions within a kinase active site.

SAR_Hypothesis cluster_ligand This compound Analog cluster_protein Kinase Active Site Ligand CHO (H-bond acceptor) Hinge Hinge Region Ligand->Hinge Hydrogen Bonding Br Br (Steric bulk, Halogen bond) HydrophobicPocket Hydrophobic Pocket Br->HydrophobicPocket Steric/Halogen Bonding F1 F (Enhanced binding) SolventRegion Solvent Exposed Region F1->SolventRegion Favorable Interactions F2 F (Metabolic stability) F2->SolventRegion Favorable Interactions

Caption: Hypothesized binding mode of this compound analogs.

Comparison with Alternative Halogenated Benzaldehydes

To put the SAR of this compound analogs into context, it is useful to compare their potential activity with other halogenated benzaldehydes that could also act as kinase inhibitors. The following table presents a hypothetical comparison of the inhibitory activity of different substituted benzaldehydes against p38 MAP kinase. The data is illustrative and serves to highlight the expected trends based on the principles discussed above.

Compound IDStructureR1R2R3R4R5Hypothetical p38 IC50 (nM)Rationale for Activity
1 This compoundCHOBrHFF50Optimal balance of steric bulk at R2 and favorable electronic properties from R4 and R5.
2 BenzaldehydeCHOHHHH>10,000Lacks specific interactions for potent inhibition.
3 4-FluorobenzaldehydeCHOHHFH1,000Single fluorine provides some favorable interaction but lacks the potency of multiple substitutions.
4 2-BromobenzaldehydeCHOBrHHH500Steric bulk at R2 may provide some selectivity but lacks the electronic enhancement of fluorine atoms.
5 2,4-DifluorobenzaldehydeCHOFHFH200Two fluorine atoms enhance binding, but the smaller fluorine at R2 may be less optimal for steric interactions compared to bromine.
6 4-Bromo-2,6-difluorobenzaldehydeCHOFHBrH100The 4-bromo substituent provides a different vector for interaction compared to the 2-bromo analog.

Experimental Protocols

To validate the hypothesized SAR and accurately determine the inhibitory potential of this compound analogs, rigorous experimental work is required. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative analog and for a p38 MAP kinase inhibition assay.

Protocol 1: Synthesis of a Representative this compound Analog

This protocol describes a general method for the synthesis of a Schiff base derivative of this compound, a common strategy to convert the aldehyde into a more complex molecule for SAR studies.

Objective: To synthesize N-(4-methoxyphenyl)-1-(2-bromo-4,5-difluorophenyl)methanimine.

Materials:

  • This compound

  • 4-Methoxyaniline (p-anisidine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • TLC plates (silica gel)

  • Solvents for TLC (e.g., hexane/ethyl acetate mixture)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add 4-methoxyaniline (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

The following diagram outlines the workflow for the synthesis and characterization of the analog.

Synthesis_Workflow Start Start: Reactants Reaction Schiff Base Formation (Ethanol, Acetic Acid) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup & Isolation (Filtration/Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization End Final Product Characterization->End

Caption: Workflow for the synthesis of a this compound analog.

Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the in vitro inhibitory activity of the synthesized analogs against p38 MAP kinase.[6]

Objective: To determine the IC50 value of the synthesized analog for p38 MAP kinase.

Materials:

  • Recombinant active p38α kinase

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATF-2 (substrate)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white opaque assay plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase buffer containing a final concentration of 1% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (1% DMSO in kinase buffer) to each well.

  • Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.

  • Substrate/ATP Addition: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at its Km value for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the structure-activity relationship of this compound analogs, with a focus on their potential as p38 MAP kinase inhibitors. By leveraging our understanding of the roles of halogen substituents in medicinal chemistry, we have proposed a rational SAR for this novel scaffold. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of these compounds.

Future work should focus on the systematic synthesis of a library of this compound analogs with modifications at the 2-bromo position and variations in the substitution pattern of the fluorine atoms. This will allow for a more detailed and quantitative understanding of the SAR. Furthermore, promising compounds should be profiled against a panel of kinases to assess their selectivity. Ultimately, these studies could lead to the discovery of novel and potent kinase inhibitors with therapeutic potential.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work extends beyond the bench to include the safe and responsible management of the chemical reagents we use. 2-Bromo-4,5-difluorobenzaldehyde is a valuable synthetic intermediate, but its halogenated aromatic structure necessitates a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step approach to ensure that waste streams containing this compound are handled in a manner that protects both laboratory personnel and the environment.

The causality behind these stringent procedures is rooted in the compound's inherent chemical hazards. Failure to adhere to proper disposal protocols can lead to regulatory violations, environmental contamination, and significant safety incidents. This document serves as a self-validating system, grounding each procedural recommendation in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the compound's risks is paramount. This compound is classified with several hazards that directly inform the required disposal precautions.[1][2][3]

Hazard Class GHS Pictogram Signal Word Hazard Statement Implication for Disposal
Acute Toxicity, Oral
alt text
Warning H302: Harmful if swallowed[2]Prevents sewer disposal; requires containment to avoid accidental ingestion by wildlife if landfilled improperly.
Skin Irritation
alt text
Warning H315: Causes skin irritation[2]Mandates the use of nitrile gloves and lab coats to prevent skin contact during handling and disposal.
Eye Irritation
alt text
Warning H319: Causes serious eye irritation[2]Requires safety glasses or goggles to protect eyes from splashes.
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation[2]All handling, including waste consolidation, must be done in a certified chemical fume hood.

This data is synthesized from multiple Safety Data Sheets (SDS) for halogenated benzaldehydes.[1][2][3]

Immediate Safety Protocols: Spill Management

Spills must be treated as a hazardous waste generation event. The materials used for cleanup become contaminated and require the same disposal path as the original chemical.[4]

Protocol for a Small Spill (manageable by lab personnel):

  • Alert & Isolate: Immediately notify colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

  • Ventilate: Ensure the chemical fume hood is operational if the spill is contained within it. For spills outside a hood, ensure the lab is well-ventilated.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, chemically compatible waste container.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. The wipes used for decontamination are also considered hazardous waste.

  • Package & Label: Securely close the waste container, and label it clearly as "Hazardous Waste" with the full chemical name and the date.

Protocol for a Large Spill (requires EHS assistance):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm if there is a fire or explosion risk.

  • Contact EHS: From a safe location, contact your institution's Environmental Health and Safety (EHS) department and provide details of the spill. Do not re-enter the lab until cleared by EHS professionals.

Step-by-Step Disposal Workflow

Disposing of this compound is not merely about discarding it; it's a regulated process that ensures environmental and personal safety. Evaporation in a fume hood is not an acceptable method of disposal.[4] Similarly, under no circumstances should this chemical or its solutions be poured down the drain.[6][7]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation.[8] Due to its halogenated nature (containing Bromine and Fluorine), this compound waste must be collected in a container specifically designated for "Halogenated Organic Waste." [7]

  • Why? Halogenated compounds produce highly corrosive and toxic byproducts (like hydrochloric and hydrofluoric acid) during incineration. Waste disposal facilities use specialized scrubbers and processes for these waste streams. Mixing them with non-halogenated waste complicates the disposal process, increases costs, and can damage equipment.

Step 2: Selecting the Proper Waste Container

  • Material Compatibility: Use a chemically resistant container, typically made of High-Density Polyethylene (HDPE) or glass. Ensure the container is in good condition with no cracks or leaks.[8]

  • Secure Closure: The container must have a tight-fitting, screw-top lid to prevent leaks and the escape of vapors.[8]

  • Size: Choose a container size appropriate for the volume of waste being generated to minimize the amount of time the waste is stored in the lab.

Step 3: Labeling and Accumulation

Proper labeling is a critical compliance point mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9]

  • Attach a Hazardous Waste Tag: As soon as you designate a container for waste, affix your institution's official hazardous waste tag.

  • Complete Information: Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture with their approximate percentages.

  • Date of Accumulation: Mark the date when the first drop of waste is added to the container.

Step 4: Arranging for Disposal

  • Storage: Keep the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet. This area must be away from heat sources or incompatible chemicals.[8]

  • Request Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department.[4] They will ensure the waste is transported and disposed of by a licensed hazardous waste contractor.[8]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Segregation cluster_final Final Steps start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container segregate Segregate into 'Halogenated Organic Waste' container->segregate label_container Affix & Complete Hazardous Waste Label segregate->label_container store Store Securely in Satellite Accumulation Area label_container->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup disposal Final Disposal by Licensed Contractor request_pickup->disposal

Caption: Decision workflow for proper disposal of this compound.

Regulatory Framework

In the United States, the disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), managed by the EPA.[9] As a halogenated organic compound, it may be subject to specific land disposal restrictions.[10] While this compound is not specifically listed by name, unused commercial chemical products containing it would likely be classified under the "U" or "P" lists if they meet certain criteria, or more commonly, as a characteristic hazardous waste if it exhibits properties like ignitability, corrosivity, reactivity, or toxicity. The responsibility for correct waste characterization lies with the generator—the laboratory that creates the waste.[4] Always consult with your institution's EHS department, which will be up-to-date on federal, state, and local regulations.[9][11]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.